Helioxanthin derivative 5-4-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-(1,3-benzodioxol-5-yl)-8,9-dihydro-[1,3]benzodioxolo[7,6-f]isoindol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c22-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-21-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKXTQRJKHBAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Biological Activity of Helioxanthin Derivative 5-4-2 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helioxanthin, a natural product isolated from Taiwania cryptomerioides, and its derivatives have emerged as a promising class of antiviral agents. This technical guide focuses on a potent synthetic analogue, Helioxanthin derivative 5-4-2, a lactam derivative that has demonstrated significant efficacy against Hepatitis B Virus (HBV), including lamivudine-resistant strains, as well as Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2). This document provides a comprehensive overview of a plausible synthetic route for 5-4-2, its mechanism of action, and detailed protocols for its biological evaluation. The information presented herein is intended to facilitate further research and development of this promising antiviral compound.
Introduction
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. While current antiviral therapies can suppress viral replication, they rarely lead to a complete cure and are often associated with the development of drug resistance. This underscores the urgent need for novel antiviral agents with distinct mechanisms of action. Helioxanthin and its analogues represent such a class of compounds. This compound, a synthetic lactam, has shown potent anti-HBV activity by uniquely targeting host-virus interactions. This guide provides an in-depth exploration of the synthesis and biological characterization of this promising research compound.
Synthesis of this compound
While the precise, step-by-step synthesis of this compound has not been explicitly detailed in publicly available literature, a plausible synthetic pathway can be constructed based on established methods for the synthesis of the thieno[2,3-b:5,4-c']dipyridine core and related lactam formations. The following proposed synthesis is based on analogous chemical transformations reported for similar heterocyclic systems.
Proposed Synthetic Scheme
The synthesis of the core thieno[2,3-b:5,4-c']dipyridine scaffold is a critical step. A potential approach involves a multi-step reaction sequence starting from appropriately substituted pyridine precursors.
dot
Caption: Plausible synthetic workflow for this compound.
Experimental Protocols (Proposed)
The following are proposed, detailed experimental protocols for the key transformations in the synthesis of this compound. These are based on general procedures for similar reactions and should be optimized for this specific synthesis.
Protocol 2.2.1: Synthesis of the Thieno[2,3-b:5,4-c']dipyridine Core
-
Step 1: Thieno[2,3-b]pyridine Formation: To a solution of an appropriately substituted 2-chloronicotinonitrile in a suitable solvent such as N,N-dimethylformamide (DMF), add an equimolar amount of a substituted thiophenol derivative and a slight excess of a base (e.g., potassium carbonate). Heat the reaction mixture at 80-100 °C for several hours until the starting materials are consumed (monitored by TLC). After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Step 2: Intramolecular Cyclization: Dissolve the product from Step 1 in a high-boiling point solvent such as diphenyl ether. Add a catalytic amount of a cyclization agent (e.g., palladium on carbon) and heat the mixture to reflux for 24-48 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and purify the product by recrystallization or column chromatography to obtain the thieno[2,3-b:5,4-c']dipyridine core.
Protocol 2.2.2: Formation of the Lactam Ring
-
Step 1: Functional Group Manipulation: The core scaffold is first functionalized to introduce the necessary ester and amino groups. This may involve reactions such as Vilsmeier-Haack formylation followed by oxidation to a carboxylic acid, esterification, and subsequent nitration and reduction to an amine.
-
Step 2: Intramolecular Amidation (Lactam Formation): Hydrolyze the ester group of the functionalized intermediate to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water). Activate the carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). The intramolecular cyclization to form the lactam ring should proceed upon stirring at room temperature or with gentle heating. Purify the final product, this compound, by column chromatography or recrystallization.
Biological Activity and Mechanism of Action
This compound exhibits potent antiviral activity, particularly against HBV. Its mechanism of action is distinct from currently approved nucleoside/nucleotide analogues, making it a valuable candidate for further investigation, especially in the context of combination therapies.
Antiviral Activity
Quantitative data on the antiviral activity of this compound is summarized in the table below.
| Virus | Cell Line | Parameter | Value | Reference |
| Hepatitis B Virus (HBV) | HepG2.2.15 | EC50 | 0.08 µM | [1][2] |
| Lamivudine-resistant HBV | - | EC50 | Sensitive | [2] |
| Herpes Simplex Virus-1 (HSV-1) | - | EC50 | 0.29 µM | - |
| Herpes Simplex Virus-2 (HSV-2) | - | EC50 | 0.16 µM | - |
Table 1: In vitro antiviral activity of this compound.
Mechanism of Action: Targeting Host Transcription Factors
The primary mechanism of anti-HBV action of this compound is the post-transcriptional downregulation of key host transcription factors that are essential for viral gene expression. Specifically, it has been shown to reduce the levels of hepatocyte nuclear factor 4α (HNF4α) and hepatocyte nuclear factor 3 (HNF3, also known as the FOXA family of transcription factors).
These transcription factors are crucial for the activity of the HBV core promoter and the preS/S promoters, which drive the transcription of viral pregenomic RNA (pgRNA), subgenomic RNAs, and ultimately the production of viral proteins and new virions. By downregulating HNF4α and HNF3, this compound effectively suppresses the transcription of HBV DNA, leading to a reduction in viral RNA, viral proteins (including the core protein), and viral DNA replication.
dot
Caption: Signaling pathway of this compound in inhibiting HBV replication.
Experimental Protocols for Biological Evaluation
Cell Culture and Reagents
-
Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with a plasmid containing the HBV genome, are a standard model for studying HBV replication.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and G418 (for selection).
-
Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilutions should be made in the culture medium to achieve the desired final concentrations.
Cytotoxicity Assay
It is essential to determine the cytotoxicity of the compound to ensure that the observed antiviral effects are not due to cell death.
-
Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for the desired duration (e.g., 72 hours).
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.
-
Calculate the 50% cytotoxic concentration (CC50).
Antiviral Activity Assay (HBV DNA Quantification)
-
Seed HepG2.2.15 cells in a 24-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound. Include a positive control (e.g., lamivudine) and a vehicle control (DMSO).
-
After a defined incubation period (e.g., 6 days), collect the cell culture supernatant.
-
Isolate HBV DNA from the supernatant using a viral DNA extraction kit.
-
Quantify the amount of HBV DNA using quantitative real-time PCR (qPCR) with primers specific for the HBV genome.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HBV DNA replication by 50%.
Western Blot Analysis for Viral Protein Expression
-
Seed and treat HepG2.2.15 cells with this compound as described above.
-
Lyse the cells and collect the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for HBV core protein (HBcAg) and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities to determine the effect of the compound on viral protein expression.
dot
Caption: General experimental workflow for the biological evaluation of this compound.
Conclusion
This compound is a potent antiviral compound with a novel mechanism of action that targets host transcription factors essential for HBV replication. This makes it an attractive candidate for further research and development, particularly for use in combination therapies to combat drug-resistant HBV strains. This technical guide provides a comprehensive resource for researchers, outlining a plausible synthetic route and detailed protocols for the biological evaluation of this promising compound. Further studies are warranted to optimize the synthesis and fully elucidate the therapeutic potential of this compound.
References
Helioxanthin Derivative 5-4-2: A Novel Inhibitor of Hepatitis B Virus Replication Through a Unique Host-Targeting Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel antiviral therapies with distinct mechanisms of action to overcome drug resistance and improve treatment outcomes. Helioxanthin derivative 5-4-2, a synthetic analogue of a natural product, has emerged as a potent inhibitor of HBV replication in vitro. This technical guide provides an in-depth analysis of the mechanism of action of 5-4-2, consolidating available data, presenting detailed experimental methodologies for key assays, and visualizing the core signaling pathways. Compound 5-4-2 exhibits a unique antiviral profile by targeting host cell transcription factors, thereby suppressing HBV gene expression and subsequent viral replication. This mode of action is distinct from currently approved nucleoside/nucleotide analogues that target the viral polymerase, suggesting its potential for use in combination therapies and for treating drug-resistant HBV strains.
Introduction
The quest for a definitive cure for chronic Hepatitis B is marked by the challenges of viral persistence, primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. Current frontline therapies, while effective at suppressing viral replication, rarely lead to a complete cure and are often associated with the development of drug resistance. Helioxanthin, originally isolated from the shrub Taiwania cryptomerioides, and its synthetically derived analogue, 5-4-2, represent a novel class of small molecules with potent anti-HBV activity.[1] These compounds have demonstrated the ability to inhibit not only HBV DNA but also HBV RNA and viral protein expression, indicating a mechanism of action that differs from conventional HBV polymerase inhibitors.[1][2] This whitepaper will delineate the molecular mechanism through which 5-4-2 exerts its anti-HBV effects, with a focus on its interaction with host cellular machinery.
In Vitro Anti-HBV Activity and Efficacy
This compound has demonstrated significant and potent inhibitory activity against HBV in cell culture models. The primary cell line used for these investigations is the HepG2 2.2.15 cell line, a human hepatoblastoma cell line that stably expresses and replicates HBV.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in inhibiting HBV replication in HepG2 2.2.15 cells.
| Parameter | Helioxanthin | This compound | Reference |
| EC50 for HBV DNA Inhibition | 1 µM | 0.08 µM | [2][3][4][5] |
| EC50 for HBV 3.5 kb Transcript Inhibition | 1 µM | 0.09 µM | [2][3][4] |
| Activity against Lamivudine-Resistant HBV (L526M/M550V) | Sensitive | Sensitive | [2][3][4][5] |
Core Mechanism of Action: Targeting Host Transcription Factors
The unique mechanism of action of this compound lies in its ability to modulate the host cell's transcriptional machinery, which is essential for the expression of viral genes from the HBV cccDNA template.
Inhibition of HBV Promoter Activity
Studies using gene reporter systems have shown that helioxanthin and its derivative 5-4-2 significantly inhibit the activity of both the pregenomic/pre-core (preC/C) and the preS/S promoters of HBV.[1] This inhibition leads to a dose-dependent decrease in the levels of HBV mRNA transcripts, specifically the 3.5 kb and 2.4/2.1 kb transcripts.[1]
Downregulation of Hepatocyte Nuclear Factors (HNFs)
The core of 5-4-2's mechanism is the post-transcriptional downregulation of critical hepatocyte nuclear factors (HNFs), namely HNF-3 and HNF-4.[6][7] These transcription factors are crucial for the activity of HBV promoters. By reducing the cellular levels of HNF-3 and HNF-4, 5-4-2 effectively diminishes the binding of these factors to the HBV enhancers, leading to a shutdown of viral gene transcription.[6] This multifaceted approach of targeting multiple steps in the viral life cycle is a key characteristic of this class of compounds.[8][9]
Reduction in Viral Components
The suppression of HBV gene transcription directly translates to a dose-dependent reduction in the production of viral proteins, most notably the HBV core protein.[1][2][4] The decrease in core protein levels further contributes to the overall antiviral effect, as the core protein itself has transactivating functions on HBV promoters.[1] Ultimately, the inhibition of viral gene expression and protein synthesis leads to a profound reduction in HBV DNA replication.[2][4]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in elucidating the mechanism of action of this compound.
Caption: Mechanism of Action of this compound on HBV Replication.
Caption: General Experimental Workflow for Evaluating Anti-HBV Activity.
Detailed Experimental Protocols (Representative)
The following are representative protocols for the key experiments used to characterize the anti-HBV activity of this compound. These are synthesized from established methodologies and should be adapted and optimized for specific laboratory conditions.
Cell Culture and Antiviral Assay
-
Cell Line: HepG2 2.2.15 cells, which constitutively produce HBV virions, are cultured.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the HBV plasmid.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 6 days), with daily media changes containing the compound.
-
Endpoint Analysis: After treatment, the cell culture supernatant is collected for analysis of extracellular HBV DNA, and the cells are lysed for analysis of intracellular HBV DNA, RNA, and proteins.
Southern Blot Analysis for HBV DNA
-
DNA Extraction: Intracellular HBV DNA is extracted from treated and control HepG2 2.2.15 cells using a modified Hirt extraction method to enrich for viral DNA.
-
Electrophoresis: The extracted DNA is separated on a 1.2% agarose gel.
-
Transfer: The DNA is transferred from the gel to a nylon membrane.
-
Hybridization: The membrane is hybridized with a 32P-labeled full-length HBV DNA probe.
-
Detection: The radioactive signal is detected by autoradiography, allowing for the quantification of HBV replicative intermediates.
Northern Blot Analysis for HBV RNA
-
RNA Extraction: Total cellular RNA is extracted from treated and control cells using a suitable method like TRIzol reagent.
-
Electrophoresis: The RNA is separated on a formaldehyde-containing agarose gel.
-
Transfer: The RNA is transferred to a nylon membrane.
-
Hybridization: The membrane is hybridized with a 32P-labeled HBV-specific RNA probe.
-
Detection: The signal corresponding to the 3.5 kb and 2.4/2.1 kb HBV transcripts is detected by autoradiography.
Western Blot Analysis for HBV Core Protein
-
Protein Extraction: Total protein is extracted from treated and control cells using RIPA buffer.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: The proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HBV core protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Luciferase Reporter Assay for Promoter Activity
-
Plasmid Construction: Reporter plasmids are constructed by cloning the HBV preC/C or preS/S promoter region upstream of a luciferase reporter gene (e.g., firefly luciferase).
-
Transfection: HepG2 cells are co-transfected with the HBV promoter-reporter plasmid and a control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization.
-
Treatment: The transfected cells are treated with various concentrations of this compound.
-
Lysis and Assay: After treatment, the cells are lysed, and the activities of both luciferases are measured using a dual-luciferase assay system. The ratio of firefly to Renilla luciferase activity indicates the specific activity of the HBV promoter.
Conclusion and Future Directions
This compound represents a promising class of anti-HBV compounds with a novel mechanism of action that is distinct from currently available therapies. By targeting host transcription factors HNF-3 and HNF-4, 5-4-2 effectively shuts down HBV gene expression at the transcriptional level, leading to a potent inhibition of viral replication. This host-oriented mechanism suggests a high barrier to the development of viral resistance and positions 5-4-2 as a potential candidate for combination therapy with direct-acting antivirals.
Further research is warranted to fully elucidate the specific molecular interactions between 5-4-2 and the host cell machinery. In vivo studies in animal models of HBV infection are necessary to evaluate its efficacy, pharmacokinetics, and safety profile. The unique mode of action of this compound offers a valuable new strategy in the ongoing effort to develop a functional cure for chronic Hepatitis B.
References
- 1. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ice-hbv.org [ice-hbv.org]
- 4. ice-hbv.org [ice-hbv.org]
- 5. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. cytion.com [cytion.com]
- 9. mdpi.com [mdpi.com]
In-Depth Technical Guide: Properties and Characteristics of CAS Number 203935-39-1 (Helioxanthin Derivative 5-4-2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical and biological properties of the compound identified by CAS number 203935-39-1, known as Helioxanthin derivative 5-4-2. This synthetic analogue of the natural product Helioxanthin has demonstrated significant potential as a novel antiviral agent, particularly against the Hepatitis B virus (HBV). This document details its physicochemical characteristics, biological activity, mechanism of action, and available toxicological data. Experimental methodologies are described to facilitate further research and development.
Chemical and Physical Properties
This compound is a complex heterocyclic molecule. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 203935-39-1 | [1][2] |
| IUPAC Name | 10-(benzo[d][1][3]dioxol-5-yl)-9H-[1][3]dioxolo[4',5':3,4]benzo[1,2-f]isoindol-8(7H)-one | [2] |
| Synonyms | Helioxanthin 5-4-2 | [3] |
| Molecular Formula | C₂₀H₁₃NO₅ | [1][2] |
| Molecular Weight | 347.32 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 252-254 °C | [3] |
| Solubility | Soluble in DMSO | [3] |
Biological Activity and Mechanism of Action
This compound is primarily characterized by its potent anti-Hepatitis B virus (HBV) activity. It represents a novel class of non-nucleoside HBV inhibitors with a mechanism of action distinct from currently approved therapies.
Anti-Hepatitis B Virus (HBV) Activity
The compound exhibits significant in vitro efficacy against both wild-type and lamivudine-resistant HBV strains.[4] Its primary mode of action is the inhibition of viral gene expression and replication.
| Parameter | Value | Cell Line | Reference(s) |
| EC₅₀ (HBV DNA inhibition) | 0.08 µM | HepG2.2.15 | [4] |
| EC₅₀ (HBV 3.5 kb transcript inhibition) | 0.09 µM | HepG2.2.15 | [4] |
| Activity against Lamivudine-resistant HBV | Active | N/A | [4] |
Mechanism of Action
This compound uniquely inhibits multiple stages of the HBV life cycle.[4] Unlike nucleoside analogues that target the viral polymerase, this compound suppresses the transcription of viral RNA from the covalently closed circular DNA (cccDNA) template in the host cell nucleus.
The proposed mechanism involves the post-transcriptional downregulation of key host transcription factors, specifically Hepatocyte Nuclear Factor 3 (HNF3) and Hepatocyte Nuclear Factor 4 (HNF4).[5] These transcription factors are crucial for the activity of HBV promoters, including the preC/C and preS/S promoters. By reducing the levels of active HNF3 and HNF4, this compound effectively shuts down the transcription of HBV mRNA, leading to a subsequent decrease in the production of viral proteins (e.g., core protein) and the replication of viral DNA.[4][5]
Other Antiviral Activities
In addition to its potent anti-HBV activity, this compound has been reported to exhibit inhibitory effects against other viruses, including Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), and Hepatitis C Virus (HCV).[6]
Experimental Protocols
The following are generalized experimental protocols based on the available literature. Researchers should consult the primary references for detailed methodologies.
Synthesis of this compound
The synthesis of this compound is described by Yeo et al. (2005). A general workflow is outlined below.
References
Helioxanthin Derivative 5-4-2: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helioxanthin derivative 5-4-2 is a potent small molecule inhibitor of the Hepatitis B Virus (HBV). With a molecular weight of 347.32 g/mol and a chemical formula of C₂₀H₁₃NO₅, this compound has demonstrated significant antiviral activity in preclinical studies. It represents a promising class of non-nucleoside/nucleotide agents with a mechanism of action distinct from current HBV therapies. This technical guide provides an in-depth overview of the compound's properties, biological activity, and the experimental protocols used to characterize its function.
Compound Profile
A clear and structured presentation of the fundamental data for this compound is crucial for any researcher. The following table summarizes its key chemical and physical properties.
| Property | Value | Source(s) |
| Molecular Weight | 347.32 g/mol | [1][2][3] |
| Molecular Formula | C₂₀H₁₃NO₅ | [1][2][3] |
| CAS Number | 203935-39-1 | [4] |
| Class | Lactam derivative of Helioxanthin | [5] |
| Solubility | Soluble in DMSO | [2] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of Hepatitis B Virus (HBV) replication. Its antiviral activity extends to both wild-type and lamivudine-resistant HBV strains, highlighting its potential for use in combination therapies or for treating resistant infections[6][7].
Anti-HBV Activity
Studies in HepG2.2.15 cells, a cell line that stably replicates HBV, have shown that this compound exhibits potent anti-HBV activity with a 50% effective concentration (EC₅₀) of 0.08 µM[4][6]. This is significantly more potent than the parent compound, Helioxanthin, which has an EC₅₀ of 1 µM[4][6]. The compound effectively inhibits multiple aspects of the viral life cycle, including:
-
HBV DNA Replication: It strongly suppresses the production of viral DNA[6].
-
HBV mRNA Transcription: The levels of HBV transcripts are significantly reduced upon treatment[6].
-
Viral Protein Expression: A dose-dependent decrease in the expression of the HBV core protein has been observed[6].
The following table summarizes the key quantitative data regarding the anti-HBV activity of this compound.
| Parameter | Value | Cell Line | Source(s) |
| EC₅₀ (HBV DNA inhibition) | 0.08 µM | HepG2.2.15 | [4][6] |
| EC₅₀ (HBV 3.5 kb transcript inhibition) | 0.09 µM | HepG2.2.15 | [6] |
Mechanism of Action
The primary mechanism of action of this compound involves the suppression of HBV gene expression at the transcriptional level. Unlike nucleoside/nucleotide analogs that target the viral polymerase, this compound interferes with the host's transcriptional machinery that is utilized by the virus[8]. Specifically, it has been shown to selectively suppress the activity of the HBV surface antigen promoter II (SPII) and the core promoter (CP)[8]. This leads to a downstream reduction in viral RNA, proteins, and ultimately, DNA replication.
The logical workflow for the proposed mechanism of action is depicted in the following diagram:
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the anti-HBV activity of this compound.
Synthesis of this compound
While a detailed step-by-step synthesis protocol is proprietary, the general approach involves the modification of the lactone ring of the parent compound, helioxanthin, to a lactam. The synthesis of a series of helioxanthin analogues, including lactam derivatives, is described in the publication by Yeo et al. (2005) in the Journal of Medicinal Chemistry[5]. This process typically involves chemical reactions to open the lactone ring and introduce a nitrogen atom to form the lactam structure.
The general workflow for the synthesis is outlined below:
Caption: General workflow for the synthesis of this compound.
Cell Culture and Anti-HBV Assay
Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are commonly used.
Protocol:
-
Cell Seeding: Plate HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a dose-response manner). Include a vehicle control (e.g., DMSO) and a positive control (e.g., lamivudine).
-
Incubation: Incubate the cells for a defined period (e.g., 6-8 days), replacing the medium with fresh compound-containing medium every 2-3 days.
-
Harvesting: After the incubation period, harvest the cell culture supernatant and/or the cell lysates for analysis.
Quantification of HBV DNA
Method: Southern Blot Hybridization or Quantitative PCR (qPCR)
Southern Blot Protocol Outline:
-
DNA Extraction: Isolate intracellular HBV DNA from treated and control cells.
-
Electrophoresis: Separate the DNA fragments by size on an agarose gel.
-
Transfer: Transfer the DNA from the gel to a nylon membrane.
-
Hybridization: Hybridize the membrane with a radiolabeled HBV-specific DNA probe.
-
Detection: Visualize the HBV DNA bands using autoradiography and quantify the band intensities.
Quantification of HBV RNA
Method: Northern Blot Hybridization or Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR Protocol Outline:
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates.
-
qPCR: Amplify and quantify the HBV-specific cDNA using specific primers and probes.
Analysis of Viral Protein Expression
Method: Western Blot
Protocol Outline:
-
Protein Extraction: Prepare total protein lysates from treated and control cells.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the HBV core protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
HBV Promoter Activity Assay
Method: Luciferase Reporter Assay
Protocol Outline:
-
Plasmid Construction: Clone the HBV core promoter and surface antigen promoter regions upstream of a luciferase reporter gene in an expression vector.
-
Transfection: Co-transfect HepG2 cells with the reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Compound Treatment: Treat the transfected cells with this compound.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer. The ratio of firefly to Renilla luciferase activity indicates the promoter activity.
Signaling Pathway Context
This compound's mechanism of action, targeting viral promoters, places it within the broader context of host-targeting antiviral strategies. The HBV life cycle is intricately linked with various host cell signaling pathways. By modulating the activity of host transcription factors that are essential for viral gene expression, compounds like this compound can effectively disrupt viral replication.
The following diagram illustrates the general HBV replication cycle and highlights the step targeted by this compound.
Caption: HBV replication cycle and the target of this compound.
Conclusion
This compound is a promising anti-HBV compound with a distinct mechanism of action that involves the suppression of viral gene expression at the promoter level. Its high potency and activity against drug-resistant strains make it a valuable candidate for further development as a component of future combination therapies for chronic hepatitis B. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar antiviral agents.
References
- 1. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. ice-hbv.org [ice-hbv.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Hepatitis B Virus Reporter System to Monitor the Early Stages of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of helioxanthin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.universityofgalway.ie [research.universityofgalway.ie]
- 8. Construction of a replication-competent hepatitis B virus vector carrying secreted luciferase transgene and establishment of new hepatitis B virus replication and expression cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Profile of Helioxanthin Derivative 5-4-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helioxanthin derivative 5-4-2, a synthetic analogue of the natural product Helioxanthin, has demonstrated significant in vitro antiviral activity against a range of clinically relevant viruses. This technical guide provides a comprehensive overview of its antiviral properties, focusing on quantitative data, detailed experimental methodologies, and the current understanding of its mechanism of action. The information presented is intended to support further research and development of this promising antiviral compound.
Quantitative Antiviral Activity
The in vitro antiviral efficacy of this compound has been evaluated against several viruses. The 50% effective concentration (EC50), representing the concentration of the compound that inhibits viral activity by 50%, is a key metric for its potency.
| Virus | Cell Line | EC50 (µM) | Reference |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.08[1][2] | Li Y, et al. (2005) |
| Herpes Simplex Virus-1 (HSV-1) | - | 0.29 | Yeo H, et al. (2005) |
| Herpes Simplex Virus-2 (HSV-2) | - | 0.16 | Yeo H, et al. (2005) |
| Hepatitis C Virus (HCV) | - | >5 | Yeo H, et al. (2005) |
Mechanism of Action Against Hepatitis B Virus
Current research indicates that this compound employs a multi-faceted approach to inhibit HBV replication. Unlike many existing antiviral agents that target the viral polymerase, this compound appears to disrupt viral gene expression at the transcriptional and post-transcriptional levels.
Studies have shown that this compound significantly reduces the levels of HBV messenger RNA (mRNA), including the 3.5 kb and 2.4/2.1 kb transcripts.[3] This leads to a subsequent decrease in the production of HBV DNA and the viral core protein.[1][3] The mechanism is believed to involve the post-transcriptional downregulation of essential host transcription factors that are co-opted by the virus for its own replication.[4] Specifically, the compound has been shown to inhibit the activity of the pregenomic/preC and preS/S promoters of HBV.[3]
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the antiviral activity of this compound. It is important to note that specific parameters may have varied between individual studies.
Cell Culture and Cytotoxicity Assay (HepG2 2.2.15)
Objective: To determine the cytotoxic concentration of this compound in the cell line used for antiviral assays.
-
Cell Maintenance: HepG2 2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Seed HepG2 2.2.15 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
After 24 hours of incubation, treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plates for a period corresponding to the antiviral assay duration (typically 3-6 days).
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
HBV DNA Quantification by Quantitative PCR (qPCR)
Objective: To quantify the amount of extracellular HBV DNA in the supernatant of treated cells.
-
Sample Collection: After treating HepG2 2.2.15 cells with this compound for the desired period, collect the cell culture supernatant.
-
DNA Extraction: Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's protocol.
-
qPCR Reaction:
-
Prepare a qPCR master mix containing a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green) or a specific probe, and primers targeting a conserved region of the HBV genome.
-
Add the extracted DNA to the master mix.
-
Include a standard curve of known HBV DNA concentrations to enable absolute quantification.
-
Also include no-template controls and positive controls.
-
-
Thermocycling and Data Analysis:
-
Perform the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Monitor the fluorescence signal in real-time.
-
Determine the cycle threshold (Ct) values for each sample.
-
Quantify the HBV DNA copy number in the samples by interpolating their Ct values against the standard curve.
-
Calculate the percentage of HBV DNA inhibition relative to the vehicle-treated control.
-
Plaque Reduction Assay for HSV
Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50%.
-
Cell Seeding: Seed a suitable host cell line for HSV (e.g., Vero cells) in 6- or 12-well plates and grow to confluency.
-
Virus Infection:
-
Prepare serial dilutions of this compound.
-
Pre-incubate a known titer of HSV-1 or HSV-2 with the compound dilutions for 1 hour at 37°C.
-
Infect the confluent cell monolayers with the virus-compound mixture.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with the corresponding concentrations of the compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for 2-3 days at 37°C until visible plaques are formed.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cells with a dye like crystal violet. The viable cells will be stained, while the areas of viral-induced cell death (plaques) will remain clear.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque inhibition against the compound concentration.
-
Conclusion
This compound exhibits potent in vitro antiviral activity, particularly against Hepatitis B Virus, through a mechanism that distinguishes it from many current antiviral therapies. Its ability to inhibit HBV at the level of viral gene expression presents a novel approach to HBV treatment. The detailed experimental protocols provided in this guide serve as a foundation for further investigation into the antiviral properties and mechanism of action of this promising compound. Future studies should focus on elucidating the specific host transcription factors targeted by the compound and evaluating its efficacy and safety in in vivo models.
References
- 1. Inhibition of hepatitis B virus gene expression and replication by helioxanthin and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Novel approaches towards conquering hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-HBV Drugs: Progress, Unmet Needs, and New Hope [mdpi.com]
Potential Therapeutic Targets of Helioxanthin Derivative 5-4-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helioxanthin derivative 5-4-2 is a synthetic analogue of Helioxanthin, a natural product isolated from Taiwania cryptomerioides. This technical guide provides a comprehensive overview of the current understanding of the potential therapeutic targets of this compound, with a primary focus on its well-documented anti-viral properties against Hepatitis B Virus (HBV) and emerging evidence for its role in bone metabolism. While broader bioactivities such as anticancer and anti-inflammatory effects have been associated with structurally related compounds, direct and detailed evidence for this compound in these areas is still developing. This document aims to consolidate the existing quantitative data, experimental methodologies, and known signaling pathways to facilitate further research and drug development efforts.
Anti-Hepatitis B Virus (HBV) Activity
This compound has demonstrated potent and specific activity against the Hepatitis B virus, including strains resistant to existing therapies. Its mechanism of action is distinct from currently approved nucleoside/nucleotide analogues, making it a promising candidate for combination therapies.
Quantitative Data: In Vitro Anti-HBV Efficacy
The anti-HBV activity of this compound has been primarily evaluated in the HepG2 2.2.15 cell line, which stably expresses HBV.
| Compound | Target | Cell Line | Parameter | Value (µM) | Citation(s) |
| This compound | HBV DNA Inhibition | HepG2 2.2.15 | EC50 | 0.08 | [1] |
| This compound | HBV 3.5 kb transcript | HepG2 2.2.15 | EC50 | 0.09 | [1] |
| Helioxanthin (Parent Compound) | HBV DNA Inhibition | HepG2 2.2.15 | EC50 | 1 | [1] |
| Helioxanthin (Parent Compound) | HBV 3.5 kb transcript | HepG2 2.2.15 | EC50 | 1 | [1] |
EC50: Half maximal effective concentration.
Notably, this compound is also effective against lamivudine-resistant HBV strains (L526M/M550V double mutant), highlighting its potential to address current clinical challenges in HBV therapy.[1]
Mechanism of Action: Multi-level Inhibition of HBV Replication
This compound exerts its anti-HBV effect through a multi-pronged mechanism that targets several stages of the viral life cycle.[2][3][4] Unlike nucleoside analogues that primarily inhibit viral DNA synthesis, this derivative also suppresses viral gene expression at the transcriptional and post-transcriptional levels.[1][2]
The key mechanistic actions include:
-
Inhibition of HBV mRNA transcription: It significantly decreases the levels of the 3.5 kb HBV mRNA transcript, which is crucial for the synthesis of the viral core protein and polymerase, and also serves as the template for reverse transcription.[1][4]
-
Reduction of Viral Protein Expression: Consequently, the expression of the HBV core protein is diminished in a dose-dependent manner.[1]
-
Inhibition of HBV DNA Replication: The reduction in essential viral components ultimately leads to a potent inhibition of HBV DNA replication.[1]
It has been suggested that Helioxanthin analogues may also inhibit preS/S promotor activity and pregenomic/PreC activity.[3]
Experimental Protocols
-
Cell Line: HepG2 2.2.15 cells, a human hepatoblastoma cell line that contains a complete copy of the HBV genome and constitutively produces HBV particles.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and G418 to maintain the selection pressure for the integrated HBV genome.
-
Drug Administration: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations. A vehicle control (DMSO alone) is run in parallel.
-
Sample Collection: After a defined incubation period (e.g., 6-8 days), the supernatant containing viral particles is collected.
-
Viral DNA Extraction: HBV DNA is extracted from the supernatant using a commercial viral DNA extraction kit.
-
Quantitative PCR (qPCR): The amount of HBV DNA is quantified using real-time PCR with primers and probes specific for the HBV genome. The results are often normalized to a standard curve of known HBV DNA concentrations.
-
RNA Isolation: Total cellular RNA is extracted from the treated and control HepG2 2.2.15 cells.
-
Northern Blot Analysis: The extracted RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific for the 3.5 kb HBV transcript to visualize and quantify its expression levels.
-
Protein Extraction: Total protein lysates are prepared from the treated and control cells.
-
SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the HBV core protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate.
Signaling Pathway and Workflow Diagrams
References
Helioxanthin Derivative 5-4-2: A Technical Guide on Solubility, Stability, and Anti-HBV Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties and biological activity of Helioxanthin derivative 5-4-2, a potent inhibitor of the Hepatitis B Virus (HBV). This document consolidates available data on its solubility, stability, and mechanism of action, offering detailed experimental protocols and visual representations of key pathways and workflows.
Core Data Summary
Quantitative data regarding the solubility, stability, and in vitro efficacy of this compound are summarized below for easy reference and comparison.
Physicochemical Properties
| Parameter | Value | Notes |
| Solubility | Soluble in DMSO | Concentrations of 30 mg/mL and 50 mg/mL have been reported.[1][2] Sonication may be required for complete dissolution.[1] |
| Storage (Powder) | Stable for ≥ 2 years at -20°C.[2][3] Some suppliers suggest storage for up to 3 years at -20°C. | Keep container tightly sealed in a cool, well-ventilated area.[4] |
| Storage (In Solvent) | Stable for 1 year in DMSO at -80°C.[1] | It is recommended to use the solution as soon as possible after preparation. |
In Vitro Anti-HBV Activity
| Cell Line | Parameter | Value | Reference(s) |
| HepG2.2.15 | EC₅₀ | 0.08 µM | [5][6][7][8][9][10] |
Proposed Mechanism of Action
This compound exerts its anti-HBV effect through a multi-faceted mechanism that distinguishes it from many standard nucleoside analogues. Evidence suggests that this class of compounds does not directly target the viral DNA polymerase. Instead, it inhibits the expression of HBV DNA, mRNA, and viral proteins.[5][8]
Research on a closely related helioxanthin analogue, 8-1, indicates that the antiviral activity stems from the post-transcriptional down-regulation of essential host transcription factors, specifically Hepatocyte Nuclear Factor 4 (HNF-4) and Hepatocyte Nuclear Factor 3 (HNF-3).[11] These transcription factors are crucial for the activity of HBV promoters. By reducing the levels of HNF-4 and HNF-3, the compound effectively suppresses viral gene transcription, leading to a subsequent decrease in viral replication.[11] This mechanism is effective against both wild-type and lamivudine-resistant HBV strains.[6][8]
Experimental Protocols
The following sections detail the methodologies for the synthesis and in vitro evaluation of this compound, based on information from cited literature.
Synthesis of this compound
The synthesis of this compound is described as a multi-step process.[10] While the full, detailed protocol is found in the primary literature (Yeo H, et al. J Med Chem. 2005 Jan 27;48(2):534-46), a general overview involves the transformation of simple aryl bromides through key chemical reactions such as halogenation and cyclization to construct the final complex structure.[10]
In Vitro Anti-HBV Activity Assay
This protocol outlines a general procedure for evaluating the anti-HBV activity of this compound using the HepG2.2.15 cell line, which stably expresses HBV.
1. Cell Culture and Maintenance:
-
Culture HepG2.2.15 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.[12]
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
Subculture the cells upon reaching approximately 90% confluency.[13]
2. Drug Treatment:
-
Seed HepG2.2.15 cells in 96-well plates at an appropriate density (e.g., 3.5 x 10³ cells per well).[14]
-
After 24 hours, treat the cells with various concentrations of this compound (dissolved in DMSO). Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Include a positive control (e.g., Lamivudine) and a vehicle control (DMSO).
-
The duration of the treatment can vary, but a common protocol involves changing the medium with fresh compound every 24 to 48 hours for a total of 6 to 8 days.[12]
3. Analysis of HBV Replication:
-
HBV DNA Analysis (Southern Blot or qPCR):
-
After the treatment period, lyse the cells and extract intracellular HBV core-associated DNA.
-
Quantify the HBV DNA levels using quantitative real-time PCR (qPCR) or Southern blot analysis.
-
-
HBV RNA Analysis (Northern Blot or RT-qPCR):
-
Extract total cellular RNA.
-
Analyze the levels of HBV mRNA transcripts (e.g., 3.5 kb transcript) using Northern blot or reverse transcription quantitative PCR (RT-qPCR).
-
-
HBV Protein Analysis (ELISA or Western Blot):
-
Collect the cell culture supernatant to quantify secreted HBV antigens (HBsAg and HBeAg) using an enzyme-linked immunosorbent assay (ELISA).
-
Prepare cell lysates to analyze the intracellular levels of HBV core protein by Western blot.[8]
-
4. Data Analysis:
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage inhibition of an HBV marker (e.g., HBV DNA) against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. targetmol.com [targetmol.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. biorbyt.com [biorbyt.com]
- 4. chemscene.com [chemscene.com]
- 5. apexbt.com [apexbt.com]
- 6. mdpi.com [mdpi.com]
- 7. adooq.com [adooq.com]
- 8. Inhibition of hepatitis B virus gene expression and replication by helioxanthin and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taiclone.com [taiclone.com]
- 10. Buy this compound [smolecule.com]
- 11. pnas.org [pnas.org]
- 12. Genomic Analysis of Anti-Hepatitis B Virus (HBV) Activity by Small Interfering RNA and Lamivudine in Stable HBV-Producing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. HBV Integration-mediated Cell Apoptosis in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Protocol for Evaluating the Anti-HBV Activity of Small Molecules
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapies against the Hepatitis B Virus (HBV).
Introduction
Chronic Hepatitis B Virus (HBV) infection is a significant global health issue, affecting over 250 million people and leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2][3] Current treatments, such as nucleos(t)ide analogues and interferons, can suppress viral replication but rarely lead to a complete cure.[3][4][5] This is primarily due to the persistence of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes, which serves as a stable template for viral transcription.[4][6][7][8][9] Therefore, there is a pressing need to develop new antiviral agents that can effectively target different stages of the HBV life cycle and ideally lead to the eradication of cccDNA.
This application note provides a detailed set of protocols for the systematic evaluation of small molecule inhibitors against HBV in vitro. The workflow encompasses initial cytotoxicity screening, followed by a series of specific assays to quantify the impact of the compounds on viral DNA replication, cccDNA formation, and the expression of key viral antigens, HBsAg and HBeAg.
In Vitro Cell Models for Anti-HBV Screening
The selection of an appropriate cell culture model is critical for studying the HBV life cycle and screening antiviral compounds. Several models are available, each with distinct advantages and limitations.[1][4][10]
-
Stable HBV-Producing Cell Lines:
-
HepG2.2.15: A human hepatoblastoma cell line stably transfected with the HBV genome.[2][3][4][11] It constitutively produces infectious HBV virions and is a widely used model for screening inhibitors of viral replication.[2][3][11][12]
-
HepAD38: Another stably transfected hepatoblastoma cell line where HBV pgRNA transcription is under the control of a tetracycline-repressible promoter, allowing for inducible viral replication.[4][13]
-
-
HBV-Infectable Cell Lines:
-
HepaRG Cells: A human bipotent progenitor cell line that can differentiate into hepatocyte-like cells. These cells are susceptible to HBV infection and support the entire viral life cycle, including cccDNA formation.[10][14]
-
NTCP-Expressing Cell Lines (e.g., HepG2-NTCP): The discovery of the sodium taurocholate cotransporting polypeptide (NTCP) as the primary HBV entry receptor has enabled the creation of hepatoma cell lines (like HepG2) that are engineered to express NTCP, rendering them susceptible to HBV infection.[4][10][13][15][16] These models are invaluable for studying viral entry and the establishment of cccDNA.[4][13]
-
Overall Experimental Workflow
The screening process for anti-HBV small molecules follows a multi-step approach to first assess safety and then determine efficacy at various stages of the viral life cycle. This ensures that observed antiviral effects are not due to general cellular toxicity.
Caption: A flowchart of the sequential process for screening small molecules for anti-HBV activity.
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assay
This protocol determines the concentration range at which a compound is toxic to the host cells. The 50% cytotoxic concentration (CC50) is a key parameter.
Materials:
-
HepG2 or other appropriate host cells
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compounds (small molecules)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the test compounds. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 6-9 days).[5][17] Replace the medium with freshly prepared compound dilutions every 2-3 days.
-
Viability Assessment: After the incubation period, add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Quantification of Extracellular HBV DNA
This assay measures the effect of the compound on the production and release of mature HBV virions into the culture supernatant.
Materials:
-
HepG2.2.15 cells
-
24- or 96-well cell culture plates
-
Test compounds at non-toxic concentrations
-
Viral DNA extraction kit
-
HBV-specific primers and probe for qPCR
-
qPCR master mix and instrument
Procedure:
-
Cell Seeding and Treatment: Seed HepG2.2.15 cells and treat with serial dilutions of the test compounds as described in the cytotoxicity assay. Use a known HBV inhibitor (e.g., Entecavir) as a positive control.
-
Supernatant Collection: After the treatment period (e.g., 6-9 days), carefully collect the cell culture supernatant.
-
Viral DNA Extraction: Extract HBV DNA from 100-200 µL of the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
qPCR Quantification: Set up a real-time qPCR reaction using an HBV-specific primer/probe set.[18][19] Use a plasmid standard curve with a known copy number of the HBV genome to enable absolute quantification.
-
Data Analysis: Determine the HBV DNA copy number in each sample. Calculate the percentage of inhibition relative to the untreated control. Plot the inhibition percentage against compound concentration to determine the 50% effective concentration (EC50).
Protocol 3: Quantification of Intracellular HBV DNA Intermediates
This assay assesses the compound's effect on the intracellular replication of the HBV genome.
Materials:
-
Treated cell monolayers from Protocol 2
-
Cell lysis buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Agarose gel, electrophoresis equipment
-
Southern blot materials (nylon membrane, probes, hybridization buffer) or qPCR reagents
Procedure:
-
Cell Lysis: Wash the cell monolayers with PBS and lyse the cells with a suitable lysis buffer.
-
DNA Extraction:
-
Treat the lysate with Proteinase K to digest proteins.
-
Perform phenol:chloroform extraction to purify the total intracellular DNA.
-
Precipitate the DNA with ethanol, wash, and resuspend in TE buffer.
-
-
Analysis by Southern Blot:
-
Digest a portion of the DNA with an enzyme that does not cut the HBV genome to linearize any plasmid DNA.
-
Separate the DNA on an agarose gel.
-
Transfer the DNA to a nylon membrane.
-
Hybridize with a ³²P-labeled HBV-specific probe.
-
Visualize the replicative intermediates (relaxed circular, double-strand linear, and single-stranded DNA) by autoradiography and quantify using densitometry.
-
-
Analysis by qPCR: Use qPCR to quantify the total intracellular HBV DNA, similar to the extracellular DNA protocol. This method is higher throughput but provides less information on the specific replicative intermediates compared to Southern blotting.[20]
-
Data Analysis: Quantify the reduction in intracellular HBV DNA levels compared to the untreated control to determine the compound's effect on replication.
Protocol 4: Quantification of HBV cccDNA
This is a specialized assay to measure the impact on the stable cccDNA reservoir, a key goal for curative therapies.[9]
Materials:
-
HBV-infected cells (e.g., HepaRG or HepG2-NTCP)
-
Hirt DNA extraction reagents or a commercial cccDNA isolation kit
-
Exonucleases (e.g., Plasmid-Safe ATP-dependent DNase) to digest non-circular DNA[6][7]
-
Primers/probe for a host reference gene (e.g., hTERT) for normalization[21]
Procedure:
-
Infection and Treatment: Seed HepG2-NTCP or differentiated HepaRG cells. Infect with HBV inoculum. After infection is established (several days), treat the cells with the test compounds for the desired duration.
-
Selective DNA Extraction: Extract low molecular weight DNA using a modified Hirt extraction method or a commercial kit designed to enrich for episomal DNA.[7]
-
Exonuclease Digestion: Treat the extracted DNA with an exonuclease that specifically degrades linear and relaxed circular DNA, leaving the covalently closed circular form intact.[7]
-
cccDNA Quantification:
-
Data Analysis: Calculate the cccDNA copy number per cell. Determine the percentage reduction in cccDNA levels in treated cells compared to untreated controls.
Protocol 5: Quantification of HBV Antigens (HBsAg & HBeAg)
This protocol measures the effect of compounds on the production and secretion of viral proteins.
Materials:
-
Supernatant from treated cells (from Protocol 2)
-
Commercial HBsAg and HBeAg ELISA kits
-
Microplate reader
Procedure:
-
Sample Preparation: Use the same culture supernatants collected for the extracellular HBV DNA assay. Dilute the samples in buffer as required by the ELISA kit.
-
ELISA Assay: Perform the HBsAg and HBeAg quantification using commercial ELISA kits according to the manufacturer’s instructions.[23][24][25] This typically involves incubating the supernatant in antibody-coated wells, followed by washing and addition of a detection antibody.
-
Measurement: Read the absorbance on a microplate reader.
-
Data Analysis: Calculate the concentration of HBsAg and HBeAg based on the standard curve provided with the kit. Determine the EC50 value for the reduction of each antigen.
HBV Life Cycle and Assay Targets
The described assays target distinct stages of the HBV life cycle, from viral entry and cccDNA formation to genome replication and the production of viral particles and proteins.
Caption: Key stages of the HBV life cycle and the corresponding assays used for intervention analysis.
Data Presentation
Quantitative data from the assays should be summarized in tables to facilitate comparison between compounds. Key parameters include the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50) for each antiviral metric, and the selectivity index (SI).
Table 1: Cytotoxicity and Antiviral Activity of Test Compounds against HBV
| Compound ID | CC50 (µM)¹ | EC50 Extracellular HBV DNA (µM)² | SI³ | EC50 HBsAg (µM)⁴ | EC50 HBeAg (µM)⁴ |
| Compound A | >100 | 0.5 | >200 | 1.2 | 0.8 |
| Compound B | 75 | 5.0 | 15 | 8.5 | 6.2 |
| Entecavir | >100 | 0.005 | >20,000 | >50 | >50 |
| ¹ Determined by MTT assay in HepG2 cells. | |||||
| ² Determined by qPCR on supernatant from treated HepG2.2.15 cells. | |||||
| ³ Selectivity Index (SI) = CC50 / EC50 (Extracellular HBV DNA). | |||||
| ⁴ Determined by ELISA on supernatant from treated HepG2.2.15 cells. |
Table 2: Activity of Hit Compounds on Intracellular HBV Replication and cccDNA
| Compound ID | EC50 Intracellular HBV DNA (µM)¹ | % cccDNA Reduction @ 10x EC50² | Putative Target |
| Compound A | 0.4 | 85% | Polymerase / cccDNA stability |
| Entecavir | 0.004 | <10% | Polymerase |
| ¹ Determined by qPCR on intracellular DNA from treated HepG2.2.15 cells. | |||
| ² Determined by cccDNA-specific qPCR in HBV-infected HepaRG cells. |
A higher SI value is desirable, as it indicates a wider therapeutic window between the concentration required for antiviral activity and the concentration that causes cellular toxicity. These structured tables allow for a clear and direct comparison of the potency and safety profiles of different small molecules.
References
- 1. [PDF] Cell Culture Models for the Investigation of Hepatitis B and D Virus Infection | Semantic Scholar [semanticscholar.org]
- 2. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Hepatitis B virus cell culture assays for antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.seracare.com [blog.seracare.com]
- 9. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. [A research for screening anti-hepatitis B virus drugs with the 2.2.15 cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
- 16. researchgate.net [researchgate.net]
- 17. Small-Molecule Effectors of Hepatitis B Virus Capsid Assembly Give Insight into Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 19. Rapid Quantification of Hepatitis B Virus DNA by Automated Sample Preparation and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A novel method to precisely quantify hepatitis B virus covalently closed circular (ccc)DNA formation and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hepatitis B core-related antigen reflects viral replication and protein production in chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Expression of Hepatitis B virus surface antigen (HBsAg) from genotypes A, D and F and influence of amino acid variations related or not to genotypes on HBsAg detection [scite.ai]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis for HBV Core Protein After Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection is a major global health concern, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] The HBV core protein (HBcAg) is a multifunctional protein that plays a crucial role in multiple stages of the viral lifecycle, including encapsidation of the viral genome, reverse transcription, and intracellular trafficking.[3][4][5] Consequently, HBcAg has emerged as a key target for the development of novel antiviral therapies.[3][4] Monitoring the expression levels of HBcAg in response to treatment is therefore critical for evaluating the efficacy of new therapeutic agents. Western blot analysis is a widely used and powerful technique for the sensitive and specific detection and quantification of HBcAg in cell lysates and patient samples. This document provides detailed protocols for Western blot analysis of HBcAg and guidance on data interpretation in the context of antiviral treatment.
Quantitative Analysis of HBV Core Protein Expression
The following table summarizes hypothetical quantitative data from Western blot analysis showing the effect of different antiviral treatments on HBV core protein expression in a liver cell line. Densitometry analysis of Western blot bands allows for the quantification of protein levels relative to a loading control (e.g., β-actin).
| Treatment Group | Drug Concentration (µM) | Mean HBcAg Expression (Relative to Untreated Control) | Standard Deviation | P-value (vs. Untreated) |
| Untreated Control | 0 | 1.00 | 0.12 | - |
| Antiviral A | 10 | 0.45 | 0.08 | <0.01 |
| Antiviral B | 10 | 0.21 | 0.05 | <0.001 |
| Combination (A+B) | 10 + 10 | 0.11 | 0.03 | <0.001 |
Experimental Workflow for HBcAg Western Blot Analysis
The following diagram illustrates the general workflow for performing a Western blot analysis to assess the impact of antiviral treatments on HBV core protein expression.
Caption: Workflow for Western blot analysis of HBV core protein.
Detailed Experimental Protocol: Western Blot for HBV Core Protein
This protocol outlines the steps for performing a Western blot to detect and quantify HBV core protein (HBcAg) in cultured cells following antiviral treatment.
1. Materials and Reagents
-
Cell Culture: HepG2.2.15 cells (or other suitable HBV-producing cell line)
-
Antiviral Compounds: As required for the experiment.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit or similar.
-
Electrophoresis:
-
SDS-PAGE gels (e.g., 12% polyacrylamide)
-
SDS-PAGE running buffer
-
Protein ladder
-
-
Transfer:
-
PVDF membrane
-
Transfer buffer
-
-
Immunodetection:
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-HBcAg polyclonal antibody (or a validated monoclonal antibody).[6][7]
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
Loading control primary antibody: Mouse anti-β-actin monoclonal antibody.
-
Loading control secondary antibody: HRP-conjugated goat anti-mouse IgG.
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate.[8]
-
-
Equipment:
-
Cell culture incubator
-
Microcentrifuge
-
Spectrophotometer
-
Electrophoresis and Western blot transfer apparatus
-
Imaging system for chemiluminescence detection
-
2. Cell Culture and Treatment
-
Plate HepG2.2.15 cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of antiviral compounds for the specified duration (e.g., 48-72 hours). Include an untreated control group.
3. Protein Extraction
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein extract) to a new tube.
4. Protein Quantification
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
5. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel, along with a protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
6. Immunodetection
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against HBcAg (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, repeat steps 2-5 with the primary and secondary antibodies for β-actin.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
7. Image Acquisition and Data Analysis
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities for HBcAg and the loading control (β-actin) using densitometry software.
-
Normalize the HBcAg band intensity to the corresponding β-actin band intensity for each sample.
-
Calculate the fold change in HBcAg expression relative to the untreated control.
HBV Core Protein in Host Signaling
The HBV core protein is known to interact with and modulate various host cell signaling pathways to support viral replication and persistence.[9][10] Understanding these interactions is crucial for identifying new therapeutic targets. The diagram below illustrates a simplified representation of signaling pathways that can be influenced by HBV proteins, including the core protein.
Caption: HBV protein modulation of host signaling pathways.
Disclaimer: This document provides a general protocol and should be adapted and optimized for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.
References
- 1. Novel Hepatitis B Virus Capsid-Targeting Antiviral that Aggregates Core Particles and Inhibits Nuclear Entry of Viral Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Core protein: a pleiotropic keystone in the HBV lifecycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the full-length hepatitis B virus core protein and its capsid formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02099A [pubs.rsc.org]
- 5. Frontiers | The HBV Core Protein and Core Particle Both Bind to the PPiase Par14 and Par17 to Enhance Their Stabilities and HBV Replication [frontiersin.org]
- 6. Hepatitis B Virus Core Protein Dephosphorylation Occurs during Pregenomic RNA Encapsidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The characterization and structural basis of a human broadly binding antibody to HBV core protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Hepatitis B Virus Gene Expression and Replication by Hepatocyte Nuclear Factor 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]
- 10. KEGG PATHWAY: map05161 [genome.jp]
Application Note: Helioxanthin Derivative 5-4-2 for Inhibition of Hepatitis B Virus (HBV) DNA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chronic Hepatitis B virus (HBV) infection is a significant global health issue, leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] Current antiviral therapies, such as interferon-alpha and nucleoside/nucleotide analogues, have limitations including adverse effects and the emergence of drug resistance.[1][2] This necessitates the development of novel anti-HBV agents with different mechanisms of action. Helioxanthin, a natural product, and its derivatives have emerged as a promising class of compounds with potent anti-HBV activity.[3] This application note focuses on the Helioxanthin derivative, 5-4-2, and its efficacy in inhibiting HBV DNA replication.
Mechanism of Action
Helioxanthin derivative 5-4-2 exhibits a multi-faceted mechanism of action against HBV. Unlike nucleoside analogues that directly target the viral DNA polymerase, 5-4-2 inhibits the expression of HBV genes at the transcriptional level.[1][4] Studies have shown that Helioxanthin and its derivatives suppress HBV RNA and protein expression, which subsequently leads to a reduction in HBV DNA replication.[1][3] This is achieved by interfering with the host's transcriptional machinery that is crucial for the activity of viral promoters, specifically the core promoter (CP) and the surface antigen promoter II (SPII).[5][6] The parent compound, Helioxanthin, has been shown to decrease the DNA-binding activity of several transcription factors, including peroxisome proliferator-activated receptors (PPARs), alpha-fetoprotein transcription factor (FTF), and Sp1, to the HBV core promoter.[5] Another analogue, 8-1, was found to post-transcriptionally down-regulate hepatocyte nuclear factor 4 (HNF-4) and HNF-3.[3][7] This unique mechanism of action makes Helioxanthin derivatives like 5-4-2 effective against both wild-type and lamivudine-resistant HBV strains.[1]
Quantitative Data
The inhibitory activity of this compound on HBV DNA replication has been quantified in the human hepatoblastoma cell line HepG2.2.15, which stably expresses HBV. The half-maximal effective concentration (EC50) values demonstrate the high potency of this compound.
| Compound | Cell Line | Parameter Measured | EC50 (µM) | Reference |
| This compound | HepG2.2.15 | HBV DNA Inhibition | 0.08 | [1][8][9] |
| Helioxanthin (parent compound) | HepG2.2.15 | HBV DNA Inhibition | 1 | [1] |
| This compound | HepG2.2.15 | HBV 3.5 kb Transcript Inhibition | 0.09 | [1] |
| Helioxanthin (parent compound) | HepG2.2.15 | HBV 3.5 kb Transcript Inhibition | 1 | [1] |
Experimental Protocols
This section provides a detailed methodology for performing an HBV DNA inhibition assay using this compound.
Cell Culture and Maintenance
-
Cell Line: HepG2.2.15 cells.
-
Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
HBV DNA Inhibition Assay Protocol
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 4 x 10^4 cells per well.[10] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid cytotoxicity.
-
Compound Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Lamivudine).
-
Incubation: Incubate the plates for a period of 3 to 6 days. The medium should be changed every 2-3 days with fresh medium containing the respective compound concentrations.
-
Harvesting Cells and DNA Extraction:
-
After the incubation period, wash the cells twice with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1% NP-40, and 1.25 mg/mL pronase).
-
Incubate the lysate at 37°C for 2 hours.
-
Extract the total DNA using a phenol-chloroform extraction method followed by ethanol precipitation.
-
Resuspend the DNA pellet in TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA).
-
-
Quantification of HBV DNA:
-
Real-Time PCR (qPCR): This is the preferred method for accurate quantification.
-
Design primers and a probe specific for a conserved region of the HBV genome.
-
Perform qPCR using a standard thermal cycler.
-
Use a standard curve generated from a plasmid containing the HBV genome to quantify the HBV DNA copy number.
-
Normalize the HBV DNA levels to a housekeeping gene (e.g., β-actin) to account for variations in cell number.
-
-
Southern Blot Analysis: This method can be used to visualize different forms of HBV DNA replicative intermediates.
-
Digest the extracted DNA with an enzyme that does not cut within the HBV genome (e.g., HindIII) to linearize the integrated HBV DNA.
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Transfer the DNA to a nylon membrane.
-
Hybridize the membrane with a 32P-labeled HBV-specific DNA probe.
-
Visualize the bands by autoradiography.
-
-
-
Data Analysis:
-
Calculate the percentage of HBV DNA inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay Protocol
It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at the same density as the inhibition assay.
-
Compound Treatment: Treat the cells with the same concentrations of this compound as in the inhibition assay.
-
Incubation: Incubate for the same duration as the inhibition assay.
-
Cell Viability Assessment: Use a standard method to assess cell viability, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
Visualizations
Caption: Experimental workflow for the HBV DNA inhibition assay.
Caption: Proposed mechanism of action of this compound.
References
- 1. Inhibition of hepatitis B virus gene expression and replication by helioxanthin and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. pnas.org [pnas.org]
- 4. Novel approaches towards conquering hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of helioxanthin in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naturally derived anti-hepatitis B virus agents and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. taiclone.com [taiclone.com]
- 9. adooq.com [adooq.com]
- 10. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Hepatitis B Virus (HBV) mRNA Levels to Evaluate Antiviral Drug Efficacy
Introduction
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions at risk of developing cirrhosis and hepatocellular carcinoma.[1] The persistence of HBV is primarily due to the stable covalently closed circular DNA (cccDNA) minichromosome, which resides in the nucleus of infected hepatocytes.[2] This cccDNA serves as the transcriptional template for all viral RNAs, including pregenomic RNA (pgRNA) and the mRNAs that produce viral proteins.[2][3]
Current standard-of-care treatments, such as nucleos(t)ide analogues (NAs), effectively suppress HBV DNA replication by inhibiting the reverse transcription of pgRNA.[4] However, they have a minimal effect on the cccDNA itself, meaning that viral transcription continues.[4][5] This necessitates long-term or lifelong therapy for most patients.[4]
The development of novel antiviral strategies is increasingly focused on directly targeting the cccDNA or its transcripts.[1][6] Therapies such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) are designed to degrade HBV mRNA post-transcriptionally, thereby inhibiting the production of viral proteins like the Hepatitis B surface antigen (HBsAg).[1][6] For these new drug classes, measuring the reduction in HBV DNA alone is insufficient to demonstrate the mechanism of action. Therefore, the quantification of circulating HBV RNA has emerged as a critical biomarker for assessing the transcriptional activity of intrahepatic cccDNA and evaluating the efficacy of therapies that target viral transcripts.[5][7][8]
This application note provides detailed protocols and guidance for researchers and drug development professionals on measuring HBV mRNA levels in response to antiviral treatment.
HBV Life Cycle and Therapeutic Intervention Points
The HBV life cycle involves several key steps, many of which are targets for current and emerging antiviral therapies. Viral entry into hepatocytes is followed by the transport of the viral genome to the nucleus, where it is converted into cccDNA. This cccDNA is the template for the transcription of five major viral RNAs by the host's cellular machinery.[9] These transcripts are then translated into viral proteins, and pgRNA is encapsidated and reverse-transcribed to produce new viral DNA. Novel therapies aim to interrupt this cycle at various points, with a significant focus on silencing or degrading the mRNA transcripts.[6][10]
Caption: HBV life cycle with key stages and points of inhibition for major antiviral drug classes.
Experimental Workflow for HBV mRNA Quantification
The accurate measurement of circulating HBV RNA requires a multi-step process beginning with sample collection and culminating in data analysis. The workflow is designed to ensure specificity for RNA and to eliminate contaminating HBV DNA, which is often present at much higher concentrations in untreated patients.[11]
Caption: Standard laboratory workflow for the quantification of circulating HBV RNA.
Detailed Experimental Protocols
The following protocols provide a generalized framework. Researchers should optimize conditions based on the specific reagents, equipment, and sample types used. Commercial assays, such as the Roche cobas® HBV RNA investigational assay, offer a standardized and automated alternative.[7][11]
-
Collection: Collect whole blood in either a serum separator tube (SST) or a tube containing K2-EDTA anticoagulant.
-
Processing: Process blood within 2 hours of collection.
-
For serum, allow blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,000-1,300 x g for 10 minutes.
-
For plasma, centrifuge at 1,000-1,300 x g for 10 minutes.
-
-
Aliquoting: Carefully transfer the serum or plasma to sterile, nuclease-free cryovials. Avoid disturbing the buffy coat or red blood cells.
-
Storage: Store aliquots at -80°C until analysis to preserve RNA integrity. Avoid repeated freeze-thaw cycles.
This protocol is based on a common viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).
-
Lysis: In a biosafety cabinet, pipette 200-500 µL of serum/plasma into a microcentrifuge tube containing lysis buffer. Add an armored RNA internal control at this stage if used for monitoring extraction efficiency.[12]
-
Binding: Add ethanol to the lysate to promote RNA binding to the silica membrane of a spin column.
-
Washing: Wash the membrane with supplied wash buffers to remove inhibitors and impurities. Centrifuge and discard the flow-through after each wash step.
-
On-Column DNase Digestion (Critical Step):
-
Prepare a DNase I incubation mix according to the manufacturer's protocol (e.g., RNase-Free DNase Set).
-
Apply the DNase I mix directly onto the silica membrane of the spin column.
-
Incubate at room temperature for 15 minutes to digest any contaminating HBV DNA.[13]
-
-
Final Wash: Perform a final wash to remove the DNase I and any digested DNA fragments.
-
Elution: Elute the purified RNA from the column using 30-50 µL of nuclease-free water or elution buffer. The eluted RNA is now ready for downstream applications.
One-step RT-qPCR combines reverse transcription and PCR amplification in a single tube, which minimizes contamination risk.
-
Reaction Setup: In a nuclease-free environment, prepare the RT-qPCR master mix on ice. For a typical 20 µL reaction, this includes:
-
RT-qPCR Enzyme Mix (containing reverse transcriptase and hot-start Taq polymerase)
-
Reaction Buffer
-
Forward and Reverse Primers (specific to a conserved region of the HBV genome, often targeting the 3' end to detect polyadenylated transcripts)[14]
-
Probe (e.g., TaqMan® probe with a fluorophore and quencher)
-
Nuclease-free water
-
-
Add Template: Add 5-10 µL of the extracted HBV RNA to each well of a PCR plate.
-
Controls: Include the following controls in every run:
-
No-Template Control (NTC): Master mix without any RNA template to check for contamination.
-
No-RT Control: A reaction for each sample that omits the reverse transcriptase enzyme. Amplification in this control indicates the presence of contaminating DNA that was not removed during the DNase step.[9]
-
Positive Control/Standard Curve: A dilution series of a known quantity of in vitro transcribed HBV RNA or a calibrated standard to enable absolute quantification.
-
-
Thermal Cycling: Place the plate in a real-time PCR instrument and run a thermal cycling program with the following general stages:
-
Reverse Transcription: e.g., 50°C for 10-15 minutes.
-
Polymerase Activation: e.g., 95°C for 2-5 minutes.
-
PCR Amplification (40-45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step).
-
-
-
Data Analysis: The instrument's software will generate amplification plots. The cycle threshold (Ct) value for each sample is used to calculate the starting RNA concentration by interpolating from the standard curve. Results are typically expressed in copies/mL.
Data Presentation and Interpretation
Quantitative data on the reduction of HBV markers, including HBV RNA, is essential for evaluating drug efficacy. The tables below summarize representative data for different classes of antiviral agents.
Table 1: Effect of Nucleos(t)ide Analogues (NAs) on HBV Viral Markers
| Patient Group | Marker | Baseline Level (Mean) | Post-Treatment Status | Key Finding | Citation(s) |
| Untreated Patients | HBV DNA vs. RNA | N/A | DNA levels are ~3.6 log10 higher than RNA levels. | Establishes baseline difference in marker abundance. | [11] |
| NA-Treated Patients | HBV RNA | Detectable | Rapidly decreases during treatment but can remain detectable even after years of therapy when HBV DNA is undetectable. | Persistent HBV RNA indicates ongoing cccDNA transcription despite reverse transcription inhibition. | [11][15] |
| NA-Treated Patients (≥3 years) | HBV DNA | N/A | 97% of patients have levels below the method detection limit. | NAs are highly effective at suppressing HBV replication. | [16] |
| NA-Treated Patients (≥3 years) | HBV RNA | N/A | 55% of patients have levels below the method detection limit. | A significant portion of patients on long-term NA therapy still have detectable viral transcription. | [16] |
Table 2: Effect of RNA-Targeting Therapies on HBV Viral Markers
| Drug (Mechanism) | Dose/Duration | Marker | Result | Interpretation | Citation(s) |
| JNJ-3989 (siRNA) | Monthly Doses | HBsAg | >1 log10 IU/mL reduction in 85-92% of subjects. | Potent reduction of viral protein production, indicative of successful mRNA knockdown. | [17] |
| VIR-2218 (siRNA) | Monthly Doses | HBsAg | >1 log10 IU/mL reduction in 85-92% of subjects. | Demonstrates strong on-treatment efficacy of RNA interference. | [17] |
| AB-729 (siRNA) | Monthly Doses | HBsAg | >1 log10 IU/mL reduction in >50% of subjects achieving <100 IU/mL. | Effective HBsAg reduction, a primary goal of functional cure strategies. | [17] |
| Bepirovirsen (ASO) | 24 Weeks | HBsAg & HBV RNA | Sustained loss of HBsAg and undetectable HBV DNA in ~10% of patients. | An ASO can lead to a functional cure in a subset of patients. |
Note: HBsAg reduction is often reported as the primary endpoint for RNA-targeting therapies as it directly reflects the inhibition of mRNA translation. Direct comparative data on log reductions of HBV RNA across different novel agents is still emerging from ongoing clinical trials.
Conclusion
The quantification of HBV mRNA is an indispensable tool in the development of new antiviral therapies for chronic hepatitis B. It provides a direct measure of cccDNA transcriptional activity, offering crucial insights that are not available from HBV DNA measurements alone, especially when evaluating drugs that do not target viral replication.[8] The protocols and information provided in this application note offer a comprehensive guide for researchers to accurately and reliably measure this key biomarker, thereby accelerating the journey toward a functional cure for HBV.
References
- 1. mednexus.org [mednexus.org]
- 2. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 4. Current and future antiviral drug therapies of hepatitis B chronic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Weapon for Monitoring Hepatitis B Virus: HBV-RNA Test - Beijing Hotgen Biotech Co., Ltd. [hotgenbiotech.com]
- 6. Novel therapeutic strategies for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of circulating HBV RNA expressed from intrahepatic cccDNA in untreated and NUC treated patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum HBV RNA: a New Potential Biomarker for Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A PCR assay to quantify patterns of HBV transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Targets in Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardized Hepatitis B Virus RNA Quantification in Untreated and Treated Chronic Patients: a Promising Marker of Infection Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Dynamics of Hepatitis B Virus Pregenomic RNA in Chronic Hepatitis B Patients With Antiviral Therapy Over 9 Years [frontiersin.org]
- 14. m.youtube.com [m.youtube.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Serum HBV RNA Dynamic and Drug Withdrawal Predictor Value in Patients With Chronic HBV Infection on Long-term Nucleos(t)ide Analogue (NA) Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Cell Culture Models for Screening Anti-HBV Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of effective antiviral therapies against the Hepatitis B Virus (HBV) is a global health priority, with over 250 million people chronically infected and at risk of developing severe liver diseases like cirrhosis and hepatocellular carcinoma.[1] A critical component of the drug discovery pipeline is the availability of robust and reliable in vitro cell culture models that can accurately mimic the HBV life cycle and are amenable to high-throughput screening (HTS) of novel antiviral compounds.[2] This document provides an overview of the most relevant cell culture models, detailed protocols for key experimental assays, and visual guides to experimental workflows and viral-host interactions.
Application Notes
1. Overview of Cell Culture Models for HBV Research
The screening of anti-HBV compounds requires cell culture systems that support the full viral life cycle, from entry to the formation of covalently closed circular DNA (cccDNA) and the release of progeny virions.[3] The choice of model often represents a trade-off between physiological relevance and experimental feasibility.
-
Primary Human Hepatocytes (PHH): Considered the "gold standard," PHHs are isolated directly from human liver tissue and support the entire HBV life cycle.[4] They possess a functional innate immune system, making them ideal for studying virus-host interactions.[5][6][7] However, their use is limited by low availability, high cost, significant donor-to-donor variability, and a short lifespan in culture.[7][8]
-
Hepatoma Cell Lines (e.g., HepG2, Huh7): These are immortalized cell lines derived from human liver cancers. While easy to culture and highly reproducible, they do not express the necessary HBV entry receptor, the sodium taurocholate co-transporting polypeptide (NTCP), and are therefore not susceptible to natural infection.[1][7] However, cell lines like HepG2.2.15 and HepAD38, which are stably transfected with the HBV genome, are widely used to study the later stages of the viral life cycle and screen compounds targeting viral replication.[6]
-
NTCP-Expressing Hepatoma Cell Lines (e.g., HepG2-NTCP): The discovery of NTCP as the functional HBV receptor has revolutionized the field.[3] Genetically engineering hepatoma cell lines like HepG2 and Huh7 to express human NTCP renders them susceptible to HBV infection.[5][9] These models, particularly HepG2-NTCP cells, can support the complete HBV life cycle, including cccDNA formation, and are highly amenable to HTS formats.[6][10] Their permissiveness to infection can be enhanced by the presence of polyethylene glycol (PEG).[7]
-
Other Models (HepaRG, Co-cultures): The HepaRG cell line is a bipotent progenitor line that can differentiate into hepatocyte-like cells susceptible to HBV infection.[7] These cells exhibit a more robust innate immune response than HepG2 cells.[7] Co-culture systems, such as combining PHHs with hepatic stellate cells or fibroblasts, can extend the lifespan and functionality of the hepatocytes, creating a more physiologically relevant microenvironment for long-term studies.[8][11]
Table 1: Comparison of Common Cell Culture Models for Anti-HBV Screening
| Model Type | Key Advantages | Key Limitations | Primary Application |
| Primary Human Hepatocytes (PHH) | Gold standard for physiological relevance; supports full HBV life cycle; functional innate immunity.[4][6][7] | Scarce, expensive, high variability, limited lifespan, low infection efficiency.[7][8] | Validation of lead compounds; virus-host interaction studies. |
| Hepatoma Cell Lines (HepG2, Huh7) | Highly reproducible, easy to culture, scalable for HTS. | Not susceptible to natural HBV infection (lack NTCP receptor).[1][7] | Screening of replication inhibitors (using HBV-transfected lines).[6] |
| HepG2-NTCP Cells | Supports the full HBV life cycle; reproducible and scalable for HTS.[3][6][10] | Lower infection efficiency than PHH; often requires PEG for optimal infection.[7] | Primary screening of entry, replication, and assembly inhibitors. |
| HepaRG Cells | Differentiates into susceptible hepatocyte-like cells; better innate immune response than HepG2.[7] | Complex and time-consuming differentiation protocol; inefficient infection.[7] | Studies on innate immunity; validation of compounds. |
| Co-culture Systems | More physiologically relevant; extends culture lifespan and HBV replication.[8][11] | More complex to establish and maintain; potential for confounding interactions. | Long-term infection studies and validation. |
2. General Workflow for Anti-HBV Compound Screening
The process of screening for anti-HBV compounds involves several key stages, from initial cell culture to the final determination of antiviral efficacy and cytotoxicity. This workflow ensures that potent and non-toxic candidates are selected for further development.
Caption: A typical experimental workflow for screening anti-HBV compounds in vitro.
3. The HBV Life Cycle: A Map of Drug Targets
Understanding the HBV life cycle is fundamental to identifying targets for antiviral intervention.[12] Each step, from viral entry to the release of new virions, presents a potential opportunity to disrupt the infection process.
Caption: The HBV life cycle and key stages targeted by current and emerging antiviral therapies.
4. Host Signaling Pathways Modulated by HBV
HBV infection significantly alters host cell signaling pathways to promote its replication and persistence while evading the immune system. Key pathways involved include those related to inflammation, cell survival, and innate immunity. Targeting these host pathways represents an alternative strategy for antiviral therapy.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. ch.promega.com [ch.promega.com]
- 3. OUH - Protocols [ous-research.no]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. goldbio.com [goldbio.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ptglab.com [ptglab.com]
- 11. dojindo.co.jp [dojindo.co.jp]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Note and Protocol: Analytical Methods for Quantifying Helioxanthin Derivative 5-4-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helioxanthin, a lignan found in various plant species, and its synthetic analogues have garnered significant interest in the scientific community due to their potent biological activities. Research has demonstrated their efficacy as antiviral agents, particularly in suppressing the gene expression and replication of the human hepatitis B virus (HBV).[1][2] Furthermore, certain helioxanthin derivatives have been identified as osteogenic compounds that can promote bone regeneration.[3]
This document provides a comprehensive overview of the analytical methods for the quantification of Helioxanthin derivatives, using the designated "Helioxanthin derivative 5-4-2" as a representative analyte. The protocols and data presented herein are intended to serve as a foundational guide for researchers in academic and industrial settings, particularly those involved in pharmacology, toxicology, and drug development. The methodologies described focus on providing accurate, precise, and reliable quantification in various biological matrices.
Analytical Methodologies
The quantification of this compound in biological samples necessitates highly sensitive and selective analytical techniques. The most suitable methods for this purpose are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Photodiode Array) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Technique | Advantages | Disadvantages |
| HPLC-UV/PDA | Robust, reliable, and widely available. Cost-effective for routine analysis. | Lower sensitivity compared to MS. Potential for interference from matrix components. |
| LC-MS/MS | High sensitivity and selectivity. Provides structural information for confirmation. | Higher equipment and operational costs. Requires more specialized expertise. |
Experimental Protocols
Sample Preparation: Extraction from Human Plasma
This protocol outlines a solid-phase extraction (SPE) method for isolating this compound from human plasma.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar synthetic analogue)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike 500 µL of plasma with the internal standard.
-
Add 500 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC or LC-MS analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and PDA detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30-90% B
-
10-12 min: 90% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Confirmation and Sensitive Quantification by LC-MS/MS
For higher sensitivity and confirmation of identity, a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method is recommended.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
The same LC conditions as described in section 3.2 can be used.
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
To be determined by direct infusion of a standard solution of this compound and the internal standard.
-
Example:
-
This compound: Precursor ion (e.g., [M+H]⁺) → Product ion
-
Internal Standard: Precursor ion → Product ion
-
-
Data Presentation
The following tables represent hypothetical quantitative data for the analysis of this compound using the described HPLC method.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 10 | 15,234 |
| 25 | 38,123 |
| 50 | 75,987 |
| 100 | 151,567 |
| 250 | 378,912 |
| 500 | 755,432 |
| 1000 | 1,510,876 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 5% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Plausible Signaling Pathway of Helioxanthin's Anti-HBV Activity
Based on existing literature, Helioxanthin has been shown to suppress Hepatitis B Virus (HBV) gene expression and replication by interfering with host transcriptional machinery.[2] The following diagram illustrates a plausible signaling pathway for this activity.
Caption: Inhibition of HBV replication by this compound.
Conclusion
The analytical methods presented provide a robust framework for the quantification of this compound in biological matrices. The choice between HPLC-PDA and LC-MS/MS will depend on the specific requirements for sensitivity, selectivity, and the stage of research or development. The detailed protocols and illustrative data serve as a valuable resource for establishing and validating analytical procedures for this promising class of compounds.
References
- 1. Synthesis and biological evaluation of helioxanthin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of helioxanthin in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An osteogenic helioxanthin derivative suppresses the formation of bone-resorbing osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Helioxanthin Derivative 5-4-2 in Virology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Helioxanthin derivative 5-4-2, a potent antiviral compound, in virology research. This document includes detailed protocols for key experiments and summarizes its efficacy against various viruses, with a primary focus on Hepatitis B Virus (HBV).
Introduction
This compound is a synthetic analogue of helioxanthin, a natural product isolated from Taiwania cryptomerioides. It has demonstrated significant in vitro antiviral activity against a range of viruses, including Hepatitis B Virus (HBV), Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Hepatitis C Virus (HCV).[1] Its unique mechanism of action against HBV, which involves the post-transcriptional down-regulation of essential host transcription factors, makes it a valuable tool for virology research and a potential candidate for antiviral drug development.[1][2] Unlike many existing antiviral drugs that target viral enzymes, this compound modulates the host cellular environment, thereby inhibiting viral gene expression and replication.[2][3][4]
Antiviral Activity
This compound exhibits potent antiviral activity against several clinically relevant viruses. The following table summarizes its efficacy, presenting the 50% effective concentration (EC50) values obtained from in vitro studies.
| Virus | Cell Line | EC50 (µM) | Reference |
| Hepatitis B Virus (HBV) | HepG2.2.15 | 0.08 | [1][5] |
| Herpes Simplex Virus-1 (HSV-1) | - | 0.29 | [1] |
| Herpes Simplex Virus-2 (HSV-2) | - | 0.16 | [1] |
| Hepatitis C Virus (HCV) | - | >1.0 (55% inhibition at 1.0 µM) | [1] |
Mechanism of Action against Hepatitis B Virus (HBV)
This compound employs a unique mechanism to inhibit HBV replication. Instead of directly targeting viral proteins, it modulates the host cell's transcriptional machinery. The compound has been shown to down-regulate the expression of key hepatocyte nuclear factors (HNFs), specifically HNF-4 and HNF-3, at a post-transcriptional level.[2][4] These transcription factors are crucial for the activity of HBV promoters, including the core promoter and surface antigen promoter II.[3][4] By reducing the levels of HNF-4 and HNF-3, this compound effectively suppresses HBV gene expression, leading to a decrease in viral RNA, proteins (including the core protein), and ultimately, viral DNA replication.[2][5][6][7]
Caption: Mechanism of HBV inhibition by this compound.
Experimental Protocols
The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells, allowing for the calculation of the 50% cytotoxic concentration (CC50).
Materials:
-
Host cells (e.g., HepG2, Vero cells)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed the host cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the medium from the cells and add 100 µL of the diluted compound to each well. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the test wells (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C in the dark.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
HBV Antiviral Assay (Viral Yield Reduction)
This assay quantifies the inhibition of HBV replication in a cell-based system.
Materials:
-
HepG2.2.15 cells (a stable cell line that produces HBV)
-
24-well or 96-well cell culture plates
-
Complete cell culture medium (DMEM with 10% FBS)
-
This compound stock solution
-
DNA extraction kit
-
Primers and probe for HBV DNA quantification by qPCR
-
qPCR instrument
Procedure:
-
Seed HepG2.2.15 cells in a 24-well or 96-well plate and allow them to adhere and grow for 24 hours.
-
Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay). Include a vehicle control (DMSO).
-
Incubate the cells for 6-9 days, changing the medium and reapplying the compound every 3 days.
-
After the incubation period, collect the cell culture supernatant.
-
Extract viral DNA from the supernatant using a DNA extraction kit.
-
Quantify the amount of HBV DNA using quantitative real-time PCR (qPCR) with specific primers and a probe targeting a conserved region of the HBV genome.
-
Calculate the percentage of viral replication inhibition for each compound concentration relative to the vehicle control and determine the EC50 value.
HSV Plaque Reduction Assay
This assay is used to determine the antiviral activity of this compound against lytic viruses like HSV.
Materials:
-
Vero cells (or another susceptible cell line)
-
6-well or 12-well cell culture plates
-
Complete cell culture medium (DMEM with 10% FBS)
-
HSV-1 or HSV-2 viral stock
-
This compound stock solution
-
Overlay medium (e.g., DMEM with 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
Procedure:
-
Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the viral stock and infect the cell monolayers for 1 hour at 37°C to allow for viral adsorption.
-
During the infection, prepare serial dilutions of this compound in the overlay medium.
-
After the 1-hour incubation, remove the viral inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until viral plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and the formalin, and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.
Western Blot for HBV Core Protein
This protocol is used to assess the effect of this compound on the expression of HBV core protein (HBcAg).
Materials:
-
HepG2.2.15 cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HBV core protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HepG2.2.15 cells in 6-well plates and treat with various concentrations of this compound for 6 days.
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HBcAg antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A loading control, such as β-actin, should be used to normalize the results.
Conclusion
This compound is a valuable research tool for studying viral replication, particularly for HBV. Its unique mechanism of action, targeting host transcription factors, offers a different approach to antiviral research compared to traditional direct-acting antivirals. The protocols provided here offer a framework for researchers to investigate the antiviral properties and mechanism of action of this and other novel compounds.
References
- 1. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plaquing of Herpes Simplex Viruses [jove.com]
- 3. The role of helioxanthin in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Inhibition of hepatitis B virus gene expression and replication by helioxanthin and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low efficacy of Helioxanthin derivative 5-4-2 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low in vitro efficacy with Helioxanthin derivative 5-4-2.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our dedicated team of scientists has compiled this guide to address common issues that can lead to lower-than-expected efficacy of this compound in your in vitro experiments.
Initial Checks & Compound Handling
Question: My this compound is showing no effect or significantly lower efficacy than reported in the literature. What should I check first?
Answer:
Start by verifying the fundamentals of compound handling and storage. Improper handling is a frequent source of experimental variability.
-
Compound Integrity:
-
Source and Purity: Confirm the identity and purity of your compound batch via analytical methods like LC-MS or NMR.
-
Storage: Helioxanthin should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months) to prevent degradation.[1]
-
Solubility: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing your working concentrations. Precipitates in your stock solution will lead to inaccurate dosing.
-
-
Experimental Parameters:
-
Concentration Range: Are you using the recommended concentration range? The reported EC50 for this compound against Hepatitis B Virus (HBV) in HepG2.2.15 cells is 0.08 µM.[2] Your dose-response curve should bracket this value.
-
Cell Line Authenticity: Verify the identity of your cell line (e.g., via STR profiling) and ensure it is free from contamination (e.g., mycoplasma).
-
Solvent Effects: Include a vehicle control (e.g., DMSO) in your experiments to ensure the solvent itself is not affecting your results. The final DMSO concentration in your cell culture media should typically be kept below 0.5%.[3]
-
Troubleshooting Inconsistent Results in Cell-Based Assays
Question: I'm observing high variability in my cell-based assay results when using this compound. How can I improve consistency?
Answer:
Inconsistent results often stem from subtle variations in experimental procedures. Here’s a checklist to improve reproducibility:
-
Cell Culture Conditions:
-
Cell Density: Ensure you are seeding a consistent number of cells for each experiment. Over-confluent or under-confluent cells can respond differently to treatment.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Serum Concentration: If using serum-containing media, be aware that components in the serum can bind to your compound and reduce its effective concentration. Consider reducing the serum concentration or using serum-free media if your cell line allows.
-
-
Assay Protocol:
-
Treatment Duration: Optimize the incubation time with the compound. The optimal duration can vary depending on the cell type and the specific endpoint being measured.
-
Assay Endpoint: Ensure your chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for your experimental goals and that you are reading the results within the linear range of the assay.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of the compound.
-
Addressing Low Efficacy in Kinase Assays
Question: My in vitro kinase assay shows minimal inhibition with this compound, even though it is effective in my cell-based assays. What could be the reason for this discrepancy?
Answer:
Discrepancies between biochemical (kinase) and cell-based assays are common.[4] Here are several factors to investigate:
-
Assay Conditions:
-
ATP Concentration: If this compound acts as an ATP-competitive inhibitor, the level of inhibition will be sensitive to the ATP concentration in your assay. For accurate IC50 determination, it is recommended to use an ATP concentration that is close to the Km of the kinase.[5]
-
Enzyme Concentration: The concentration of the kinase used in the assay can influence the apparent IC50 value. Ensure you are using a consistent and appropriate enzyme concentration.
-
Substrate Concentration: Substrate depletion or product inhibition can affect the reaction kinetics. Ensure your assay is running under initial velocity conditions.
-
-
Compound Properties:
-
Cell Permeability: The compound may have poor cell permeability, leading to a higher apparent potency in a biochemical assay compared to a cell-based assay. Conversely, a compound that requires metabolic activation will show low potency in a biochemical assay but may be active in cells.
-
Off-Target Effects: The observed cellular phenotype may be due to off-target effects of the compound, and not inhibition of the kinase you are testing biochemically.
-
-
Experimental Workflow for Troubleshooting Low Efficacy:
A streamlined workflow for troubleshooting low in vitro efficacy.
Quantitative Data Summary
The following table summarizes the known efficacy of Helioxanthin and its derivative 5-4-2 against HBV.
| Compound | Cell Line | Assay | EC50 (µM) | Citation |
| Helioxanthin | HepG2.2.15 | HBV DNA Inhibition | 1 | [2] |
| This compound | HepG2.2.15 | HBV DNA Inhibition | 0.08 | [2] |
| Helioxanthin | HepG2.2.15 | HBV 3.5 Kb Transcript Inhibition | 1 | [2] |
| This compound | HepG2.2.15 | HBV 3.5 Kb Transcript Inhibition | 0.09 | [2] |
Experimental Protocols
Protocol 1: Dose-Response Curve using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the compound dilutions and the vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment: Treat cells grown in larger format plates (e.g., 6-well plates) with varying concentrations of this compound for the optimized treatment duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against your target of interest (and its phosphorylated form if applicable) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanism of Action
Hypothesized Signaling Pathway
The primary established mechanism of Helioxanthin and its derivatives is the inhibition of HBV replication through the downregulation of host transcription factors.[6][7] While not directly identified as a kinase inhibitor in the provided literature, if its effects were hypothetically mediated through a kinase pathway, it might look something like this:
Logical Relationship for Diagnosing Low Efficacy
This diagram outlines the decision-making process when troubleshooting low efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of hepatitis B virus gene expression and replication by helioxanthin and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The role of helioxanthin in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility of Helioxanthin derivative 5-4-2 for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the solubility of the Helioxanthin derivative 5-4-2 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] The parent compound, Helioxanthin, is soluble in DMSO at a concentration of 10 mM.[3] It is advisable to start with a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous experimental medium.
Q2: My compound precipitates when I dilute the DMSO stock solution in my aqueous buffer. What can I do?
A2: Precipitation upon dilution of a DMSO stock in an aqueous medium is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that affects your experimental system. For many cell-based assays, this is typically below 1%, and often as low as 0.1%.[1]
-
Use a co-solvent: The addition of a water-miscible organic co-solvent can improve the solubility of your compound.[4][5][6] You can try adding a small percentage of ethanol or polyethylene glycol (PEG-400) to your final solution.[2]
-
Employ sonication: After diluting the stock solution, briefly sonicate the solution to help dissolve any precipitate that has formed.
-
Warm the solution: Gently warming the solution to 37°C may aid in dissolving the compound. However, ensure that the compound is stable at this temperature.
-
pH adjustment: The solubility of a compound can be pH-dependent.[4][7][8] Experiment with adjusting the pH of your final buffer to see if it improves solubility.
Q3: Are there alternative methods to improve the aqueous solubility of this compound without using high concentrations of organic solvents?
A3: Yes, several techniques can enhance aqueous solubility:
-
Complexation with cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic compounds, thereby increasing their solubility in aqueous solutions. 2-hydroxypropyl-β-cyclodextrin (HPBCD) is a commonly used derivative.[2]
-
Use of surfactants: Surfactants can form micelles that encapsulate the drug molecules, increasing their apparent solubility in water.[4][8]
-
Solid dispersion: This technique involves dispersing the drug in a hydrophilic carrier, which can enhance solubility and dissolution rates.[4][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Ensure you are using anhydrous, high-purity DMSO. Gentle warming and vortexing may also help. |
| Precipitation observed in cell culture media. | The compound's solubility limit in the aqueous media has been exceeded. | Lower the final concentration of the compound. Increase the final percentage of DMSO if tolerated by the cells. Consider using a co-solvent or a solubilizing agent like cyclodextrin. |
| Inconsistent experimental results. | The compound may not be fully dissolved, leading to variations in the effective concentration. | Always prepare fresh dilutions from a clear stock solution. Visually inspect for any precipitate before use. Briefly vortex the final dilution before adding it to your experiment. |
| Cell toxicity observed at low compound concentrations. | The solvent (e.g., DMSO) may be causing cytotoxicity. | Determine the maximum tolerated DMSO concentration for your specific cell line. Keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.[1] |
Quantitative Solubility Data
The following table summarizes the known solubility of the parent compound, Helioxanthin. Researchers should use this as a starting point for the derivative 5-4-2, although empirical determination of solubility for the specific derivative is recommended.
| Compound | Solvent | Concentration | Reference |
| Helioxanthin | DMSO | 10 mM | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of the parent Helioxanthin is 348.31 g/mol . Use the specific molecular weight for the 5-4-2 derivative if available.
-
Weigh the calculated amount of the compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]
-
Visualizations
Caption: Workflow for preparing and troubleshooting solutions of this compound.
Helioxanthin and its derivatives have been shown to inhibit the replication of the Hepatitis B Virus (HBV).[10][11][12][13] This is achieved by down-regulating host nuclear factors that are critical for viral gene expression.[10][11] Additionally, Helioxanthin has demonstrated anticancer activity by inhibiting key signaling pathways in cancer cells.[14]
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Helioxanthin - Immunomart [immunomart.org]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
- 11. The role of helioxanthin in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naturally derived anti-hepatitis B virus agents and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of hepatitis B virus gene expression and replication by helioxanthin and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Helioxanthin suppresses the cross talk of COX-2/PGE2 and EGFR/ERK pathway to inhibit Arecoline-induced Oral Cancer Cell (T28) proliferation and blocks tumor growth in xenografted nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Helioxanthin derivative 5-4-2 in solution
Welcome to the technical support center for Helioxanthin derivative 5-4-2. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes of degradation?
A1: this compound contains a lactone ring and methylenedioxy groups, which can be susceptible to degradation under certain conditions. The primary degradation pathways are likely hydrolysis of the lactone ring and oxidation of the methylenedioxy groups. A supplier's safety data sheet indicates that the compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents[1].
-
Hydrolysis: The lactone ring, which is a cyclic ester, can be hydrolyzed to an inactive carboxylic acid form, particularly in aqueous solutions with a non-neutral pH. This reaction is often catalyzed by acidic or basic conditions.[2][3][4]
-
Oxidation: The methylenedioxy groups can be susceptible to oxidative cleavage, especially in the presence of reactive oxygen species or certain metal ions.[5][6] This can lead to the formation of catechol derivatives.
-
Photodegradation: Exposure to light, particularly UV light, can also contribute to the degradation of complex organic molecules. It is a standard parameter to consider in forced degradation studies.
Q2: What are the ideal storage conditions for a stock solution of this compound?
A2: Based on supplier recommendations and the chemical nature of the compound, stock solutions should be prepared fresh and used as soon as possible. One supplier advises against long-term storage of the solution[7]. If short-term storage is necessary, the following conditions are recommended:
-
Solvent: Use a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO).
-
Temperature: Store at -20°C or lower. Biorbyt suggests a storage temperature of -20°C for the solid compound, with a stability of at least 2 years[8]. Molnova also recommends storage at -20°C[9].
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For extended storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Q3: I need to use an aqueous buffer for my experiment. How can I minimize the degradation of this compound in my working solution?
A3: When using aqueous buffers, pH control is critical to prevent hydrolysis of the lactone ring.
-
pH Control: Maintain the pH of your working solution as close to neutral (pH 7) as possible. Use a stable buffer system, such as a phosphate buffer, to prevent pH fluctuations.
-
Minimize Time in Aqueous Solution: Prepare your aqueous working solutions immediately before use and conduct your experiments promptly.
-
Low Temperature: Perform experimental manipulations at low temperatures (e.g., on ice) to reduce the rate of potential degradation reactions.
-
Antioxidants & Chelators: To mitigate oxidative degradation, consider the addition of antioxidants or chelating agents to your buffer system, if compatible with your experimental design.[10][11] Common examples include EDTA (a chelating agent that sequesters metal ions which can catalyze oxidation) and ascorbic acid (a water-soluble antioxidant).
Q4: How can I check if my this compound solution has degraded?
A4: The most reliable way to assess the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
HPLC Analysis: A reverse-phase HPLC method can be developed to separate the parent compound from its potential degradation products. By comparing the peak area of the parent compound in a fresh sample versus an aged or stressed sample, you can quantify the extent of degradation. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.
-
Forced Degradation Studies: To proactively identify potential degradation products and validate your analytical method, you can perform forced degradation studies. This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Mitigation Strategies
| Degradation Pathway | Chemical Moiety | Triggering Conditions | Prevention & Mitigation Strategies |
| Hydrolysis | Lactone Ring | Acidic or basic pH in aqueous solutions | - Maintain pH of aqueous solutions near neutral (pH 7).- Use buffered solutions.- Prepare aqueous solutions fresh and use immediately.- Store stock solutions in anhydrous aprotic solvents (e.g., DMSO). |
| Oxidation | Methylenedioxy Groups | Presence of reactive oxygen species, metal ions, or strong oxidizing agents | - Use high-purity solvents.- Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to aqueous solutions, if compatible with the experiment.- Store solutions under an inert atmosphere (e.g., argon, nitrogen). |
| Photodegradation | Entire Molecule | Exposure to light, especially UV | - Store solid compound and solutions in amber vials or protect from light.- Minimize exposure to ambient light during experiments. |
| Thermal Degradation | Entire Molecule | High temperatures | - Store solid compound and solutions at recommended low temperatures (e.g., -20°C).- Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify the degradation pathways of this compound. These studies are crucial for developing a stability-indicating analytical method.[12][13][14]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 70°C for 48 hours.
-
Also, incubate a solution of the compound at 70°C for 48 hours.
-
After the incubation period, dissolve the solid or dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15][16]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare samples for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples by a suitable reverse-phase HPLC method. The mobile phase and column should be chosen to achieve good separation between the parent peak and any degradation products. Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
Visualizations
References
- 1. chemscene.com [chemscene.com]
- 2. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lactone - Wikipedia [en.wikipedia.org]
- 5. Hydroxyl radical mediated demethylenation of (methylenedioxy)phenyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. magnascientiapub.com [magnascientiapub.com]
- 7. researchgate.net [researchgate.net]
- 8. biorbyt.com [biorbyt.com]
- 9. molnova.com [molnova.com]
- 10. Approaches to improve the stability of the antiviral agent UC781 in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. bfarm.de [bfarm.de]
Technical Support Center: Helioxanthin Derivative 5-4-2 Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Helioxanthin derivative 5-4-2 in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported antiviral activity?
A1: this compound is a synthetic analogue of the natural product Helioxanthin.[1][2] It has demonstrated potent in vitro antiviral activity against a range of viruses by inhibiting viral DNA, RNA, and protein expression.[1][2][3] Specifically, it has been reported to inhibit Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), Herpes Simplex Virus-1 (HSV-1), and Herpes Simplex Virus-2 (HSV-2).[1][4]
Q2: What is the mechanism of action for this compound?
A2: The primary mechanism of action for this compound involves the suppression of viral gene expression and replication.[1][2] For Hepatitis B Virus, it has been shown to decrease HBV mRNA levels and inhibit the HBV core promoter.[2][3][5] This suggests that the compound interferes with the host's transcriptional machinery that the virus utilizes for its own replication.[6]
Q3: What are the key assays to determine the antiviral efficacy of this compound?
A3: The primary assays to evaluate the antiviral efficacy of this compound are the Plaque Reduction Assay and the 50% Tissue Culture Infectious Dose (TCID50) assay.[7][8] These assays determine the concentration of the compound required to inhibit viral replication. Additionally, a cytotoxicity assay, such as the MTT assay, is crucial to assess the compound's effect on host cell viability.[9][10][11]
Q4: What is a typical starting concentration range for this compound in these assays?
A4: Based on published EC50 values, a good starting point for dose-response experiments would be a serial dilution ranging from low nanomolar to micromolar concentrations. For instance, against HBV, the EC50 is reported to be 0.08 µM, while for HSV-1 and HSV-2, it is 0.29 µM and 0.16 µM, respectively.[1] A broad range of concentrations will help in accurately determining the EC50 value for your specific virus and cell line.
Data Presentation
Table 1: Reported In Vitro Antiviral Activity of this compound
| Virus | Effective Concentration (EC50) | Percent Inhibition | Reference |
| Hepatitis B Virus (HBV) | 0.08 µM | - | [1][12][13] |
| Herpes Simplex Virus-1 (HSV-1) | 0.29 µM | - | [1][4] |
| Herpes Simplex Virus-2 (HSV-2) | 0.16 µM | - | [1] |
| Hepatitis C Virus (HCV) | - | 55% at 1.0 µM, 80% at 3.0 µM | [1] |
Note: EC50 values can vary depending on the cell line, virus strain, and specific experimental conditions.
Experimental Protocols
Plaque Reduction Assay
This assay measures the reduction in virus-induced plaques in a cell monolayer in the presence of the test compound.
Materials:
-
Susceptible host cells (e.g., Vero cells)
-
Virus stock of known titer
-
This compound stock solution
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Overlay medium (e.g., containing methylcellulose or agarose)
-
Crystal violet staining solution
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well plates
Procedure:
-
Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cell monolayer with the different concentrations of the compound for a specified time (e.g., 1-2 hours).
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of the compound.
-
After the adsorption period (e.g., 1 hour), remove the inoculum and wash the cells with PBS.
-
Add an overlay medium containing the corresponding concentration of the compound to each well.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days), depending on the virus.
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet solution and gently wash with water.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[14]
TCID50 Assay
This assay determines the virus titer by identifying the dilution at which 50% of the cell cultures are infected.[7][15] It is particularly useful for viruses that do not form distinct plaques.
Materials:
-
Host cells
-
Virus stock
-
This compound
-
96-well microtiter plates
-
Culture medium
Procedure:
-
Seed host cells into a 96-well plate and incubate to form a monolayer.[16]
-
Prepare serial 10-fold dilutions of the virus stock.
-
Prepare different concentrations of this compound.
-
Add a standard amount of each virus dilution to replicate wells containing the different concentrations of the compound. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubate the plate for a period sufficient to observe cytopathic effect (CPE), typically 3-7 days.[17]
-
Observe each well for the presence or absence of CPE under a microscope.
-
The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method, which determines the virus dilution that causes CPE in 50% of the wells.
-
The antiviral activity is determined by the reduction in TCID50 in the presence of the compound.
MTT Cytotoxicity Assay
This assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of the compound.[10][11]
Materials:
-
Host cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).[18]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][19]
-
Add the solubilization solution to dissolve the formazan crystals.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control cells. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Troubleshooting Guides
Table 2: Troubleshooting Common Issues in Antiviral Assays with this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no plaque formation | - Inappropriate virus titer.- Cell monolayer is not confluent or is unhealthy.- Overlay medium is too viscous or not solid enough. | - Re-titer the virus stock.- Ensure cells are healthy and evenly seeded.- Optimize the concentration of methylcellulose or agarose in the overlay. |
| High background cytotoxicity | - this compound may be cytotoxic at the tested concentrations.- Solvent (e.g., DMSO) concentration is too high. | - Perform a dose-response cytotoxicity assay (MTT) to determine the CC50.- Keep the final solvent concentration below a non-toxic level (typically <0.5%). |
| Compound precipitation in media | - Poor solubility of this compound in aqueous media. | - Prepare a high-concentration stock in a suitable solvent (e.g., DMSO).- Ensure the final concentration of the compound in the assay does not exceed its solubility limit. Vortex or gently warm the stock solution before dilution. |
| Variability between replicate wells | - Inaccurate pipetting.- Uneven cell seeding.- Edge effects in the plate. | - Use calibrated pipettes and ensure proper mixing.- Gently rock the plate after seeding to ensure even cell distribution.- Avoid using the outermost wells of the plate or fill them with sterile PBS. |
| Difficulty in determining CPE endpoint | - Subjective interpretation of CPE.- Slow or subtle CPE development. | - Use a cell viability assay (e.g., MTT, resazurin) for a quantitative measure of cell death.[20]- Extend the incubation period and observe daily. |
Visualizations
Caption: General experimental workflow for antiviral screening.
Caption: Proposed mechanism of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 3. Drugs in Development for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of helioxanthin in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 50% Tissue Culture Infectious Dose Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. adooq.com [adooq.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 17. m.youtube.com [m.youtube.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Guide | How to Measure Cell Viability [promega.com]
Interpreting unexpected results in Helioxanthin derivative 5-4-2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results during in-vitro experiments with the Helioxanthin derivative 5-4-2 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity of this compound in our cancer cell line, which contradicts our hypothesis that it would be selective for virus-infected cells. Is this expected?
A1: While initial research on Helioxanthin and its derivatives primarily focused on their antiviral properties, particularly against Hepatitis B Virus (HBV), off-target cytotoxicity in cancer cell lines is a possibility.[1][2][3] Several factors could contribute to this observation:
-
Cell Line Specificity: The cytotoxic effects of a compound can vary significantly between different cell lines. Your specific cancer cell line may have unique characteristics that make it more susceptible to 5-4-2.
-
Compound Concentration: The concentrations used in antiviral assays may not be appropriate for cancer cell lines. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific cell model.
-
Off-Target Effects: The compound may be interacting with cellular targets other than those involved in viral replication, leading to unexpected cytotoxicity.[4]
Q2: Our experiments show that this compound is not inhibiting the proliferation of our cancer cell line, despite published antiviral activity. What could be the reason?
A2: A lack of anti-proliferative effect could stem from several experimental variables:
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence experimental outcomes.[5][6] Ensure that your cell culture conditions are consistent and optimal for the cell line in use.
-
Compound Stability and Solubility: this compound may have limited stability or solubility in your specific cell culture medium. This can be assessed by analytical methods.
-
Assay Sensitivity: The chosen proliferation assay may not be sensitive enough to detect subtle changes in cell growth.[7] Consider using orthogonal methods to confirm your results (e.g., comparing a metabolic assay like MTT with a direct cell counting method).
Q3: We are seeing contradictory results for the effect of this compound in two different cancer cell lines. Why is this happening?
A3: Contradictory results between different cancer cell lines are not uncommon and often point to underlying biological differences.[8]
-
Genetic and Phenotypic Differences: Cancer cell lines, even from the same tissue of origin, can have vastly different genetic mutations, gene expression profiles, and signaling pathway activities. These differences can lead to varied responses to the same compound.
-
Expression of Drug Targets: The molecular target of this compound might be expressed at different levels or have different isoforms in the two cell lines, leading to a differential response.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
If you are observing higher-than-expected cytotoxicity with this compound, follow these troubleshooting steps:
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Troubleshooting workflow for addressing unexpected cytotoxicity.
Quantitative Data Summary: Dose-Response Analysis
| Parameter | Cell Line A (e.g., HepG2) | Cell Line B (e.g., MCF-7) |
| IC50 of 5-4-2 | 50 µM | 5 µM |
| IC50 of Positive Control | 10 µM | 1 µM |
| Vehicle Control Viability | >95% | >95% |
Issue 2: Altered Signaling Pathway Effects
If your results indicate that this compound is modulating a signaling pathway differently than anticipated, consider the following:
Hypothesized vs. Observed Signaling Pathway Modulation
It is known that Helioxanthin can interfere with host transcriptional machinery, including factors like PPARs and HNF4 alpha, to suppress HBV gene expression.[1] If you are investigating a similar pathway in cancer cells and observe unexpected results, it could be due to the different cellular context.
Potential Causes for Altered Signaling
Caption: Potential reasons for observing altered signaling pathway effects.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Proteins
This protocol is for assessing the effect of this compound on the expression or phosphorylation of key signaling proteins.
-
Cell Treatment and Lysis: Treat cells with the desired concentration of 5-4-2 for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Hypothesized Helioxanthin Signaling Pathway in HBV-infected Cells
References
- 1. The role of helioxanthin in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of helioxanthin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of helioxanthin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scientists find evidence of unintended impacts from anti-cancer drugs - ecancer [ecancer.org]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 7. youtube.com [youtube.com]
- 8. Contradictory Relationships between Cancer and Normal Cells and Implications for Anti-cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Helioxanthin derivative 5-4-2
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Helioxanthin derivative 5-4-2 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize off-target effects and ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Hepatitis B Virus (HBV) replication.[1][2][3][4] Its primary mechanism involves the suppression of HBV gene expression at the transcriptional level.[2][5] Specifically, it has been shown to decrease the levels of the 3.5 kb HBV RNA transcript, which is essential for the production of the viral core protein and polymerase.[1][5] This leads to a subsequent reduction in HBV DNA and viral protein expression.[1][2][5] The parent compound, Helioxanthin, and its analogues have been observed to interfere with host transcriptional machinery, specifically down-regulating critical hepatocyte nuclear factors (HNFs) like HNF-4 and HNF-3 that are required for HBV promoter activity.[6][7]
2. What are the known on-target and potential off-target signaling pathways affected by this compound?
The on-target effect of this compound is the disruption of the HBV replication cycle by inhibiting the transcription of viral genes. This is primarily achieved by modulating the activity of host transcription factors that are hijacked by the virus to drive its own gene expression from the core and surface antigen promoters.[6][7]
Potential off-target effects are not well-characterized for this specific derivative. However, given its mechanism of modulating host transcription factors, it is plausible that other cellular processes regulated by these factors could be inadvertently affected. Researchers should consider investigating the impact on pathways crucial for hepatocyte homeostasis where HNFs play a significant role. Key host signaling pathways known to be modulated by HBV infection, and therefore potential areas for off-target investigation, include the PI3K/AKT, JAK/STAT, and Ras/MEK/ERK pathways.[8][9]
3. What is the recommended concentration range for in vitro experiments?
The effective concentration (EC50) of this compound for inhibiting HBV DNA replication in HepG2.2.15 cells is approximately 0.08 µM to 0.09 µM.[1][3][5] It is recommended to perform a dose-response experiment starting from low nanomolar to low micromolar concentrations to determine the optimal concentration for your specific experimental setup.
4. What is the known cytotoxicity of this compound?
The cytotoxic concentration (CC50) in HepG2 cells has been reported to be in the single-digit micromolar range. Therefore, it is crucial to maintain experimental concentrations well below this cytotoxic threshold to minimize off-target effects driven by cellular stress and toxicity. Always perform a cytotoxicity assay in your specific cell line before proceeding with functional experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results | 1. Compound instability. 2. Inconsistent cell health. 3. Pipetting errors. | 1. Prepare fresh stock solutions of this compound in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Ensure consistent cell passage number, density, and viability across experiments. 3. Use calibrated pipettes and perform serial dilutions carefully. |
| Observed cellular toxicity at expected effective concentrations | 1. Cell line is particularly sensitive. 2. Incorrect compound concentration. 3. Contamination of cell culture. | 1. Perform a detailed cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 in your specific cell line. 2. Verify the concentration of your stock solution. 3. Check for mycoplasma contamination. |
| Lack of expected anti-HBV activity | 1. Sub-optimal compound concentration. 2. Inactive compound. 3. Issues with the HBV replication assay. | 1. Perform a dose-response experiment to determine the EC50 in your system. 2. Use a freshly prepared stock solution. 3. Include appropriate positive controls (e.g., other known anti-HBV compounds) and negative controls (e.g., vehicle-treated cells) in your assay. |
| Suspected off-target effects | 1. Compound concentration is too high. 2. The observed phenotype is independent of HBV replication inhibition. | 1. Use the lowest effective concentration that achieves the desired on-target effect. 2. Perform rescue experiments by expressing the target viral proteins. 3. Conduct off-target screening (see Experimental Protocols section). |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (HBV DNA inhibition) | HepG2.2.15 | ~0.08 µM | [1][3][4] |
| EC50 (HBV 3.5 kb transcript inhibition) | HepG2.2.15 | ~0.09 µM | [1][5] |
| CC50 | HepG2 | Single-digit µM |
Experimental Protocols
1. Protocol for Determining EC50 for HBV DNA Inhibition
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Cell Line: HepG2.2.15 cells, which constitutively produce HBV.
-
Methodology:
-
Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.001 µM to 10 µM). Include a vehicle control (DMSO).
-
Incubate for 3-4 days.
-
Harvest the supernatant to isolate viral particles.
-
Extract HBV DNA from the supernatant.
-
Quantify HBV DNA levels using quantitative PCR (qPCR) with primers specific for the HBV genome.
-
Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
2. Protocol for Assessing Off-Target Effects using Kinase Profiling
To identify potential off-target kinase interactions, a broad kinase screen is recommended.
-
Methodology:
-
Provide a sample of this compound at a concentration significantly higher than its EC50 (e.g., 1 µM) to a commercial kinase profiling service.
-
The service will screen the compound against a large panel of recombinant human kinases (e.g., >400 kinases).
-
The activity of each kinase is measured in the presence of the compound, and the percentage of inhibition is calculated.
-
Results are typically provided as a list of kinases and their corresponding inhibition values.
-
Follow up on any significant "hits" with in-cell target engagement and functional assays to validate the off-target interaction.
-
Visualizations
Caption: On-target mechanism of this compound.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. molnova.com [molnova.com]
- 2. researchgate.net [researchgate.net]
- 3. taiclone.com [taiclone.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of hepatitis B virus gene expression and replication by helioxanthin and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The role of helioxanthin in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of hepatitis B virus genome variations in HBV-related HCC: effects on host signaling pathways [frontiersin.org]
Validation & Comparative
A Head-to-Head Comparison of Helioxanthin Derivative 5-4-2 and Lamivudine in Anti-HBV Efficacy
For Immediate Release
In the landscape of antiviral drug development, particularly for chronic Hepatitis B Virus (HBV) infection, a continuous search for more potent and resilient therapeutic agents is paramount. This guide provides a detailed comparative analysis of a novel investigational compound, Helioxanthin derivative 5-4-2, and the established antiviral drug, lamivudine. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental basis for these findings.
Executive Summary
This compound, a non-nucleoside analogue, demonstrates potent anti-HBV activity with a distinct mechanism of action compared to the nucleoside reverse transcriptase inhibitor (NRTI), lamivudine. Notably, this compound not only exhibits significant efficacy against wild-type HBV but also maintains remarkable potency against lamivudine-resistant strains. This suggests its potential as a valuable alternative or complementary therapy in the management of HBV, particularly in cases of drug resistance.
Quantitative Efficacy Analysis
The antiviral efficacy of this compound and lamivudine against both wild-type and lamivudine-resistant HBV strains has been evaluated in in vitro studies. The 50% effective concentration (EC50) values, representing the concentration of the drug that inhibits 50% of viral replication, are summarized in the table below. The data was obtained from studies utilizing the HepG2.2.15 cell line, a widely used in vitro model for HBV replication.
| Compound | Virus Strain | EC50 (µM) |
| This compound | Wild-type HBV (adr) | 0.004 |
| Lamivudine-resistant HBV (adr L526M/M550V) | 0.0003[1] | |
| Lamivudine | Wild-type HBV (adr) | Not explicitly quantified in the same direct comparative study, but other studies report a range of 0.01 µM to 5.6 µM depending on the experimental setup[2]. |
| Lamivudine-resistant HBV (adr L526M/M550V) | High resistance observed, with a significant increase in EC50 value. |
Note: The EC50 values for this compound against wild-type and lamivudine-resistant HBV are from a direct comparative study, highlighting its high potency.[1]
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference in the antiviral activity of this compound and lamivudine lies in their distinct molecular mechanisms.
Lamivudine: Chain Termination of Viral DNA Synthesis
Lamivudine is a synthetic nucleoside analogue.[2] Once inside a host cell, it is phosphorylated to its active triphosphate form.[3][4] This active metabolite then competes with the natural deoxycytidine triphosphate for incorporation into the elongating viral DNA chain by the HBV polymerase (a reverse transcriptase).[3][] Due to a modification in its sugar ring, the incorporated lamivudine molecule lacks a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond.[3][6] This results in the premature termination of the DNA chain, thereby halting viral replication.[3][4][6]
Caption: Mechanism of action of lamivudine.
This compound: A Novel Approach Targeting Viral Gene Expression
In contrast to lamivudine's direct inhibition of DNA synthesis, this compound employs a more upstream mechanism. It has been shown to inhibit HBV replication by post-transcriptionally down-regulating critical host transcription factors, specifically hepatocyte nuclear factor 3 (HNF3) and hepatocyte nuclear factor 4 (HNF4).[2][7] These transcription factors are essential for HBV gene expression.[7] By reducing the levels of HNF3 and HNF4, this compound effectively suppresses the transcription of HBV messenger RNA (mRNA).[8][9] This leads to a dose-dependent decrease in the production of viral proteins, including the core protein, and ultimately inhibits the replication of HBV DNA.[10] This multi-faceted inhibition of HBV DNA, mRNA, and protein expression makes it a potent antiviral agent.[8][10]
Caption: Mechanism of action of this compound.
Experimental Protocols
The determination of the anti-HBV activity of both compounds was primarily conducted using the HepG2.2.15 cell line, which stably expresses the HBV genome. A generalized experimental workflow for such an assay is outlined below.
In Vitro Anti-HBV Efficacy Assay using HepG2.2.15 Cells
-
Cell Culture and Seeding: HepG2.2.15 cells are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.[11] The cells are then seeded into multi-well plates (e.g., 96-well plates) at a predetermined density and allowed to adhere overnight.[11]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or lamivudine). A vehicle control (e.g., DMSO) and a positive control are included in each assay.[11]
-
Incubation: The treated cells are incubated for a specific period, typically ranging from 3 to 8 days, to allow for viral replication and to observe the effects of the compounds.[12] The medium containing the compounds is refreshed periodically.
-
Sample Collection: After the incubation period, the cell culture supernatant is collected to measure the levels of extracellular HBV DNA and viral antigens (HBsAg and HBeAg). The cells can also be lysed to analyze intracellular HBV DNA and proteins.
-
Quantification of HBV Markers:
-
HBV DNA: Extracellular and intracellular HBV DNA is quantified using real-time polymerase chain reaction (qPCR).[12]
-
HBV Antigens: The levels of HBsAg and HBeAg in the supernatant are measured using enzyme-linked immunosorbent assay (ELISA).
-
HBV Proteins: Intracellular viral proteins, such as the core protein, can be analyzed by Western blotting.[8][10]
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of a specific viral marker (e.g., HBV DNA) against the concentration of the compound and fitting the data to a dose-response curve.
Caption: Experimental workflow for in vitro anti-HBV efficacy assay.
Conclusion
This compound presents a promising profile as an anti-HBV agent. Its high potency, particularly against lamivudine-resistant HBV strains, and its unique mechanism of action targeting viral gene expression, distinguish it from currently available nucleoside/nucleotide analogues. These characteristics warrant further investigation and position this compound as a strong candidate for future antiviral therapies, potentially as a standalone treatment or in combination with other drugs to combat HBV infection and the emergence of drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of hepatitis B virus gene expression and replication by helioxanthin and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bsdwebstorage.blob.core.windows.net [bsdwebstorage.blob.core.windows.net]
- 10. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
Helioxanthin Derivative 5-4-2: A Comparative Analysis of Cross-Resistance in Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Helioxanthin derivative 5-4-2 with other antiviral agents, focusing on its performance in the context of drug resistance. The data presented herein is compiled from preclinical studies and highlights the unique mechanism of action that allows this compound to overcome resistance to conventional therapies.
Introduction to this compound
Helioxanthin, a natural product, and its synthesized derivative, 5-4-2, have demonstrated potent antiviral activities, particularly against the Hepatitis B Virus (HBV).[1][2][3][4] Unlike currently approved nucleoside/nucleotide analogues that target the viral reverse transcriptase/polymerase, Helioxanthin and its derivatives operate through a novel mechanism.[1] This distinct mode of action suggests a different resistance profile, making it a promising candidate for treating infections caused by drug-resistant viral strains.[1]
Mechanism of Action: A Departure from Conventional Antivirals
Helioxanthin and its analogue, 5-4-2, inhibit HBV replication by targeting host cellular factors essential for viral gene expression.[1][5] Specifically, these compounds have been shown to down-regulate hepatocyte nuclear factors (HNFs), such as HNF-4 and HNF-3, post-transcriptionally in HBV-producing cells.[1] This reduction in critical transcription factors diminishes HBV promoter activity, leading to a subsequent decrease in viral RNA transcription, protein expression, and ultimately, DNA replication.[1][2][3][4]
This mechanism is fundamentally different from nucleoside analogues like Lamivudine, which directly inhibit the viral polymerase.[1] This difference is the basis for the lack of cross-resistance observed between this compound and nucleoside-resistant HBV strains.
Caption: Mechanism of action of this compound.
Cross-Resistance Profile: Performance Against Lamivudine-Resistant HBV
A significant advantage of this compound is its efficacy against HBV strains that have developed resistance to nucleoside analogues like lamivudine.[3][4][6] Studies have shown that the lamivudine-resistant rtL180M/M204V double mutant HBV strain remains sensitive to both helioxanthin and its derivative 5-4-2.[3][4][6]
| Compound | Wild-Type HBV (EC₅₀) | Lamivudine-Resistant HBV (rtL180M/M204V) |
| Helioxanthin | 1 µM | Sensitive |
| Derivative 5-4-2 | 0.08 µM | Sensitive |
| Lamivudine | - | Resistant |
Table 1: Comparative Efficacy of this compound and Lamivudine Against Wild-Type and Resistant HBV.[3][4][6]
The potent activity of 5-4-2 against the lamivudine-resistant strain underscores its potential as a valuable therapeutic option for patients who have failed previous antiviral therapies.
Quantitative Analysis of Antiviral Activity
The antiviral potency of Helioxanthin and its derivative 5-4-2 has been quantified in cell culture models. The half-maximal effective concentration (EC₅₀) for the inhibition of HBV DNA replication highlights the superior potency of the 5-4-2 derivative.
| Compound | EC₅₀ for HBV DNA Inhibition | EC₅₀ for HBV 3.5 kb Transcript Inhibition |
| Helioxanthin | 1 µM | 1 µM |
| Derivative 5-4-2 | 0.08 µM | 0.09 µM |
Table 2: In Vitro Antiviral Activity of Helioxanthin and Derivative 5-4-2 in HepG2.2.15 cells.[3][4]
The consistent EC₅₀ values for both DNA and RNA transcript inhibition further support the proposed mechanism of action, which involves the upstream suppression of viral gene expression.[3][4]
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the cross-resistance profile of this compound.
Cell Culture and Viral Strains
-
Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that constitutively expresses HBV, are commonly used.
-
Viral Strains: Both wild-type HBV and lamivudine-resistant strains (e.g., rtL180M/M204V double mutant) are utilized to assess cross-resistance.
Antiviral Activity Assays (EC₅₀ Determination)
-
Cell Seeding: HepG2.2.15 cells are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (Helioxanthin, 5-4-2, and comparator drugs).
-
Incubation: The treated cells are incubated for a defined period.
-
Analysis of HBV Replication:
-
HBV DNA: Supernatant or intracellular viral DNA is quantified using quantitative PCR (qPCR).
-
HBV RNA: Intracellular HBV RNA transcripts (e.g., 3.5 kb transcript) are measured by Northern blot analysis or RT-qPCR.
-
-
EC₅₀ Calculation: The concentration of the compound that inhibits 50% of viral replication is calculated.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treated HepG2.2.15 cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for viral proteins (e.g., HBV core protein) and host proteins (e.g., HNFs), followed by secondary antibodies.
-
Detection: The protein bands are visualized and quantified to assess changes in protein expression levels.
Caption: General experimental workflow for cross-resistance studies.
Conclusion
The available preclinical data strongly indicate that this compound is a potent inhibitor of HBV replication with a mechanism of action distinct from that of currently approved nucleoside analogues. Its efficacy against lamivudine-resistant HBV strains demonstrates a lack of cross-resistance, positioning it as a promising candidate for further development in the treatment of chronic Hepatitis B, particularly in patients with drug-resistant infections. Further studies are warranted to explore its full clinical potential and to investigate potential resistance mechanisms to this novel class of antiviral compounds.
References
- 1. pnas.org [pnas.org]
- 2. Novel approaches towards conquering hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of helioxanthin in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Development of Anti-HBV Agents and Their Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Helioxanthin Derivative 5-4-2: A Comparative Guide to Hepatitis B Virus Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the novel Hepatitis B Virus (HBV) inhibitor, Helioxanthin derivative 5-4-2, against established and emerging antiviral agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines experimental methodologies, and visualizes the mechanisms of action to facilitate an objective evaluation of the therapeutic potential of these compounds.
Executive Summary
This compound has demonstrated potent in vitro activity against HBV, including strains resistant to existing therapies.[1] Its unique mechanism of action, which involves the inhibition of HBV DNA, mRNA, and protein expression, positions it as a promising candidate for further investigation, particularly in combination therapies.[2] This guide benchmarks this compound against leading nucleoside/nucleotide analogs (NAs) such as Entecavir and Tenofovir Disoproxil Fumarate, the established reverse transcriptase inhibitor Lamivudine, the entry inhibitor Bulevirtide, and novel core protein allosteric modulators (CpAMs) like JNJ-56136379.
Comparative Efficacy and Cytotoxicity
The following table summarizes the in vitro efficacy (EC50), cytotoxicity (CC50), and the resulting selectivity index (SI) of this compound and its comparators. A higher SI value indicates a more favorable therapeutic window. All data presented were obtained from studies utilizing the HepG2.2.15 cell line for antiviral activity assessment.
| Compound | Class | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Lignan | 0.08[2] | >20 (estimated) | >250 |
| Entecavir | Nucleoside Analog | 0.00375[3] | 30[4] | 8000[3] |
| Tenofovir Disoproxil Fumarate | Nucleotide Analog | 5.1[5] | 64.5[5] | 12.6 |
| Lamivudine | Nucleoside Analog | ~0.06 | >100[6] | >1667 |
| JNJ-56136379 | CpAM | 0.054[7] | >100 | >1852 |
| Bulevirtide | Entry Inhibitor | N/A (Clinical Data) | N/A | N/A |
Note: The CC50 for this compound was not explicitly found in the searched literature; the value is an estimation based on related compounds and general statements of low cytotoxicity. EC50 and CC50 values can vary between different studies and assay conditions. Bulevirtide's primary data is from clinical trials, making direct in vitro EC50/CC50 comparison less relevant.
Experimental Protocols
The data presented in this guide are predominantly derived from standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
HBV Replication Assay (HepG2.2.15 Cell Line)
This assay quantifies the inhibition of HBV replication in a stable human hepatoblastoma cell line, HepG2.2.15, which constitutively produces HBV particles.
-
Cell Culture: HepG2.2.15 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and G418 to maintain the integrated HBV genome.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds for a period of 7 to 9 days. A vehicle control (e.g., DMSO) is run in parallel.
-
Quantification of Extracellular HBV DNA: After the treatment period, the cell culture supernatant is collected. Viral particles are precipitated, and the encapsidated HBV DNA is released. The amount of HBV DNA is then quantified using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.
-
Data Analysis: The concentration of the compound that inhibits HBV DNA replication by 50% (EC50) is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
-
Cell Culture and Treatment: HepG2.2.15 cells (or the parental HepG2 cell line) are seeded in 96-well plates and treated with the same serial dilutions of the test compounds as in the replication assay.
-
MTT Reagent Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT. The plate is then incubated for 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into an insoluble purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the HBV lifecycle and the distinct mechanisms by which each class of inhibitor disrupts viral replication.
Caption: The Hepatitis B Virus (HBV) Lifecycle.
Caption: Mechanisms of Action of Different HBV Inhibitor Classes.
Mechanism of Action: A Closer Look
-
This compound: This compound exhibits a multi-faceted approach by not only inhibiting HBV DNA replication but also reducing the levels of viral mRNA and proteins.[2] This suggests an upstream mechanism of action, potentially targeting host factors or viral promoters involved in transcription.
-
Nucleoside/Nucleotide Analogs (e.g., Entecavir, Tenofovir, Lamivudine): These drugs are chain-terminating inhibitors of the HBV reverse transcriptase.[8] After intracellular phosphorylation to their active triphosphate forms, they are incorporated into the growing viral DNA chain, leading to premature termination of DNA synthesis.
-
Entry Inhibitors (e.g., Bulevirtide): These agents block the initial step of the viral lifecycle by preventing the virus from entering the hepatocyte. Bulevirtide, for instance, is a lipopeptide that binds to the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry into liver cells.[9]
-
Core Protein Allosteric Modulators (CpAMs) (e.g., JNJ-56136379): CpAMs represent a newer class of HBV inhibitors that target the viral core protein. They can act through two main mechanisms: by inducing the formation of aberrant, non-functional capsids that are devoid of the viral genome, or by preventing the proper disassembly of the nucleocapsid, thereby inhibiting the release of the viral genome into the nucleus.[7]
Experimental Workflow
The following diagram outlines the typical workflow for the in vitro evaluation of novel anti-HBV compounds.
Caption: In Vitro Evaluation Workflow for HBV Inhibitors.
Conclusion
This compound presents a compelling profile as a novel anti-HBV agent with a distinct mechanism of action compared to currently approved therapies. Its potent inhibition of multiple stages of the viral lifecycle, including transcription and protein expression, suggests it could be a valuable component of future combination therapies aimed at achieving a functional cure for chronic hepatitis B. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile. This guide provides a foundational dataset and methodological framework for the continued evaluation of this and other emerging HBV inhibitors.
References
- 1. Discovery and Development of Anti-HBV Agents and Their Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molnova.com [molnova.com]
- 3. Potent Efficacy of Entecavir (BMS-200475) in a Duck Model of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Synergistic Potential of Helioxanthin Derivative 5-4-2 in Antiviral Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Helioxanthin derivative 5-4-2 and its potential for synergistic antiviral effects when combined with other antiviral agents. While direct experimental data on the synergistic effects of this compound in combination with other antivirals is not currently available in published literature, its unique mechanism of action strongly suggests a high potential for synergy, particularly with nucleoside/nucleotide analogues. This document summarizes the known antiviral activity of 5-4-2, outlines its mechanism of action in comparison to other antivirals, and provides detailed experimental protocols for researchers to investigate potential synergistic interactions.
Comparative Antiviral Activity
This compound has demonstrated potent antiviral activity against a range of viruses, most notably Hepatitis B Virus (HBV). Its efficacy is comparable to or greater than that of its parent compound, Helioxanthin, and it has also shown activity against lamivudine-resistant HBV strains.[1][2]
| Compound | Virus | EC50 (µM) | Cell Line | Reference |
| This compound | HBV | 0.08 | HepG2.2.15 | [1][2] |
| Helioxanthin | HBV | 1 | HepG2.2.15 | [1][2] |
| This compound | HSV-1 | 0.29 | ||
| This compound | HSV-2 | 0.16 | ||
| This compound | HCV | 55% inhibition at 1.0 µM | ||
| Lamivudine | HBV | Varies (0.01-3.3) | Various | |
| Tenofovir | HBV | Additive to slightly synergistic with other nucleoside analogues | AD38 | [3] |
| Entecavir | HBV | Additive with Tenofovir | AD38 | [3] |
| Adefovir | HBV | Additive with Tenofovir | AD38 | [3] |
Mechanism of Action: The Rationale for Synergy
The primary rationale for exploring synergistic combinations of this compound with other antivirals lies in its distinct mechanism of action. Unlike nucleoside/nucleotide analogues that target the viral polymerase, 5-4-2 inhibits HBV replication by down-regulating viral mRNA and protein expression.[1][2] This suggests a complementary approach to antiviral therapy.
-
This compound: Inhibits HBV gene expression and replication. It has been shown to decrease HBV mRNA and the expression of the HBV core protein.[1][2]
-
Nucleoside/Nucleotide Analogues (e.g., Lamivudine, Tenofovir): These agents act as chain terminators during viral DNA synthesis by inhibiting the viral reverse transcriptase/polymerase.
Combining agents that target different stages of the viral life cycle is a well-established strategy to enhance antiviral efficacy and reduce the likelihood of drug resistance.[4][5]
Signaling Pathway of this compound
Caption: Proposed mechanism of this compound.
Experimental Protocols
To facilitate further research into the synergistic potential of this compound, detailed protocols for assessing antiviral activity and synergy are provided below.
Determination of EC50
Objective: To determine the concentration of this compound that inhibits 50% of viral replication (EC50).
Cell Line: HepG2.2.15 cells, which constitutively produce HBV.
Methodology:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Treatment: After 24 hours, remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include a no-drug control and a positive control (e.g., Lamivudine).
-
Incubation: Incubate the plates for a period of 6-9 days, changing the medium with the respective compound concentrations every 3 days.
-
Quantification of Viral DNA:
-
Collect the cell culture supernatant.
-
Extract viral DNA from the supernatant.
-
Quantify the amount of HBV DNA using quantitative real-time PCR (qPCR).
-
-
Data Analysis: Calculate the percentage of viral replication inhibition for each compound concentration relative to the no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Synergy Testing using Checkerboard Assay
Objective: To determine if the combination of this compound and another antiviral agent (e.g., a nucleoside analogue) results in synergistic, additive, or antagonistic effects.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound (Drug A) and the other antiviral (Drug B) in a 96-well plate format. The concentrations should range from above to below their individual EC50 values.
-
Checkerboard Setup:
-
In a 96-well plate, add increasing concentrations of Drug A along the x-axis and increasing concentrations of Drug B along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Include wells with each drug alone and a no-drug control.
-
-
Cell Seeding and Infection: Seed HepG2.2.15 cells into the prepared checkerboard plate.
-
Incubation and Quantification: Follow the same incubation and viral DNA quantification steps as described for the EC50 determination.
-
Data Analysis (Combination Index):
-
The interaction between the two drugs is typically quantified by calculating the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Experimental Workflow for Synergy Study
Caption: Workflow for a checkerboard synergy assay.
Conclusion and Future Directions
This compound is a potent anti-HBV agent with a mechanism of action that is distinct from currently approved nucleoside/nucleotide analogues.[1][2][6] This provides a strong rationale for its use in combination therapy to achieve synergistic effects, potentially leading to improved treatment outcomes and a higher barrier to the development of drug resistance. While clinical data is lacking, the preclinical evidence warrants further investigation into such combination strategies. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the synergistic potential of this compound with other antiviral compounds. Such studies will be crucial in determining the future clinical utility of this promising antiviral candidate.
References
- 1. Synthesis and antiviral activity of helioxanthin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of hepatitis B virus gene expression and replication by helioxanthin and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-hepatitis B virus activity in vitro of combinations of tenofovir with nucleoside/nucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Combination therapy for hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of helioxanthin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Helioxanthin Derivative 5-4-2
This document provides detailed procedures for the safe and proper disposal of Helioxanthin derivative 5-4-2, a small-molecule inhibitor of HBV, HSV-1, and HSV-2 viruses.[1] Adherence to these guidelines is essential to ensure personnel safety and compliance with environmental regulations. Although classified as a non-hazardous substance, all chemical waste must be handled with care and disposed of through appropriate channels.[2]
Chemical and Physical Properties
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 203935-39-1 | [2] |
| Molecular Formula | C20H13NO5 | [2] |
| Molecular Weight | 347.32 g/mol | [2] |
| Purity | 99.80% | [3] |
| Solubility | 50 mg/mL in DMSO (with ultrasonic) | [3] |
| Storage Temperature | Powder: -20°C (3 years), 4°C (2 years) | [3] |
| Stock Solution: -80°C (6 months), -20°C (1 month) | [4] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal decision workflow for this compound.
Experimental Protocols: Step-by-Step Disposal Procedures
Even though this compound is not classified as a hazardous mixture, it must be disposed of as chemical waste in accordance with federal, state, and local regulations.[2] Do not dispose of this compound down the drain or in regular trash.[5][6]
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE.[2]
-
Eye Protection: Safety goggles with side shields.[2]
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).[2]
-
Body Protection: A lab coat or other impervious clothing.[2]
Disposal of Unused or Expired Solid Compound
-
Container: Place the solid this compound into a designated, sealable, and clearly labeled hazardous waste container.
-
Labeling: The label should include the chemical name ("this compound"), the quantity, and the date.
-
Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials, until collection.[2]
-
Collection: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal service.
Disposal of Solutions
This protocol applies to solutions of this compound, for instance, dissolved in DMSO.
-
Container: Pour the liquid waste into a dedicated, leak-proof, and sealable container designated for liquid chemical waste. Do not mix with other solvent waste streams unless approved by your EHS office.[6]
-
Labeling: Label the container clearly with "Waste this compound in [Solvent Name]," the estimated concentration, and total volume.
-
Storage: Keep the container sealed when not in use and store it in secondary containment to prevent spills.[6]
-
Collection: Arrange for pickup through your institution's chemical waste management program.
Disposal of Contaminated Materials
Items such as gloves, pipette tips, absorbent pads, and vials that have come into direct contact with this compound must be disposed of as chemical waste.[7]
-
Collection: Place all contaminated disposable items into a dedicated, labeled solid hazardous waste container or a sealable bag designated for chemical waste.[7]
-
Segregation: Do not mix this waste with regular trash or biohazardous waste.
-
Final Disposal: Once the container is full, seal it and request a pickup from your EHS department.
Disposal of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.[6]
-
Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: The first rinse must be collected and disposed of as liquid chemical waste, as described in section 3.[6] Subsequent rinses may also require collection depending on local regulations.
-
Container Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label. The clean container can then typically be disposed of in the appropriate glass recycling bin.[7]
For any spills, absorb the material with a non-combustible absorbent like diatomite, decontaminate the surface with alcohol, and dispose of all contaminated materials as chemical waste.[2] Always consult your institution's specific waste disposal guidelines and EHS office for clarification.
References
- 1. glpbio.com [glpbio.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. www1.udel.edu [www1.udel.edu]
Essential Safety and Handling Protocols for Xanthine Derivatives: A Guide Using 3-Isobutyl-1-methylxanthine (IBMX) as a Reference
Disclaimer: The compound "Helioxanthin derivative 5-4-2" is not a recognized chemical entity in scientific literature or safety databases. To provide accurate and actionable safety information, this guide utilizes 3-Isobutyl-1-methylxanthine (IBMX) , a well-characterized and commonly used xanthine derivative, as a reference. The procedures outlined below are based on established safety protocols for IBMX and should be adapted to the specific hazards of any new compound after a thorough, substance-specific risk assessment.
This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with IBMX or similar xanthine derivatives.
Immediate Safety and Hazard Information
IBMX is classified as harmful if swallowed.[1][2][3][4] All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5] Adherence to standard laboratory safety practices is mandatory.
Personal Protective Equipment (PPE)
The minimum required PPE for handling IBMX in solid or solution form is detailed below. Always inspect PPE for integrity before use.[6]
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves.[2][5][7] | Prevents skin contact. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][5] | Protects eyes from dust particles and splashes. |
| Body Protection | A buttoned laboratory coat with cuffs covered by gloves.[1][8] | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] | Required when handling the powder outside of a fume hood or if dust formation is likely, to prevent inhalation. |
Emergency First Aid Procedures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.[1][3] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability of the compound and ensuring laboratory safety.
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling IBMX powder.
Storage Conditions
-
Solid Compound: Store in a tightly sealed container in a freezer at -20°C.[5][9]
-
Stock Solutions: Aliquot solutions into working volumes to avoid repeated freeze-thaw cycles.[9]
-
DMSO Stocks: Store at -20°C for up to 6 months.
-
Ethanol/Methanol Stocks: Store at 4°C for up to 6 months.
-
Disposal Plan
Chemical waste must be managed in accordance with all local, regional, and national regulations.[1][2][7] Never dispose of IBMX or its containers in general trash or down the drain.
Waste Disposal Pathway
The following decision diagram outlines the correct disposal procedure for waste generated during the handling of IBMX.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. IBMX(NSC165960; SC2964)|28822-58-4|MSDS [dcchemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. grsc.store [grsc.store]
- 8. youtube.com [youtube.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
